CMP233
Description
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Properties
Molecular Formula |
C16H14BrNO3 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-bromo-2-(3-phenylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-12-7-8-14(13(10-12)16(20)21)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21) |
InChI Key |
BSRFCROCELMSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MET233
For Researchers, Scientists, and Drug Development Professionals
Introduction
MET233 is a novel, ultra-long-acting amylin analog currently under investigation for the treatment of obesity. As an agonist of the amylin receptor, MET233 mimics the physiological effects of the endogenous hormone amylin, which is involved in the regulation of appetite and glucose homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of MET233, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathway and study designs.
Core Mechanism of Action: Amylin Receptor Agonism
The primary mechanism of action of MET233 is its function as a potent agonist at the amylin receptor. The amylin receptor is a heterodimeric G-protein coupled receptor (GPCR) that belongs to the Class B family of GPCRs.[1][2][3] It is composed of two main subunits:
-
Calcitonin Receptor (CTR): This is the core receptor unit.[1][3]
-
Receptor Activity-Modifying Protein (RAMP): This accessory protein is crucial for the high-affinity binding of amylin and its analogs.[4][5][6] There are three isoforms of RAMPs (RAMP1, RAMP2, and RAMP3), and their association with the CTR gives rise to different amylin receptor subtypes (AMY1, AMY2, and AMY3, respectively).[1][2][6]
Upon binding of MET233 to the amylin receptor, a conformational change is induced, leading to the activation of a downstream signaling cascade.
Signaling Pathway
The binding of MET233 to the amylin receptor primarily activates the Gs alpha subunit (Gαs) of the associated G-protein.[7] This activation initiates a signaling cascade that results in the production of the second messenger cyclic adenosine monophosphate (cAMP).[7][8][9] The key steps in this pathway are:
-
Receptor Binding: MET233 binds to the extracellular domain of the amylin receptor complex (CTR + RAMP).
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A.[7]
-
Downstream Cellular Responses: PKA then phosphorylates various downstream targets, leading to the physiological effects of MET233, which include increased satiety and reduced food intake.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of MET233.
Table 1: Preclinical Pharmacokinetics and Efficacy
| Species | Parameter | Value | Reference |
| Pig | Half-life (MET233) | 125 hours | [9] |
| Pig | Half-life (cagrilintide) | 83 hours | [9] |
| Rat | Body Weight Reduction (28 days, MET233 alone) | 17.6% | [9] |
| Rat | Body Weight Reduction (28 days, MET233 + MET-097) | 31.2% | [9] |
Table 2: Phase 1 Clinical Trial Data
| Parameter | Value | Conditions | Reference |
| Mean Placebo-Subtracted Weight Loss | Up to 8.4% | At Day 36 | [1][2][4] |
| Observed Half-life | 19 days | - | [1][2][7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize MET233.
In Vitro cAMP Accumulation Assay
This assay is fundamental to determining the agonistic activity of MET233 at the amylin receptor and quantifying its potency.
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to MET233 stimulation in cells expressing the amylin receptor.
General Protocol Outline:
-
Cell Culture: HEK293 or CHO cells are transiently or stably co-transfected with plasmids encoding the human Calcitonin Receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP1, RAMP2, or RAMP3).[7]
-
Cell Seeding: Cells are seeded into 96- or 384-well microplates and cultured until they reach a desired confluency.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP. Cells are incubated for a short period.[10]
-
Compound Stimulation: A serial dilution of MET233 is added to the wells. A positive control (e.g., native amylin) and a negative control (vehicle) are also included. The plates are incubated at 37°C for a specified time (e.g., 30 minutes).[11]
-
Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen-based assay. These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.[10][11]
-
Data Analysis: The signal is read on a plate reader, and the cAMP concentrations are calculated based on a standard curve. Dose-response curves are generated to determine the EC50 value for MET233.
Preclinical Diet-Induced Obesity Model in Rats
This in vivo model is used to assess the efficacy of MET233 in promoting weight loss in an obesity setting that mimics aspects of human obesity.
Objective: To evaluate the effect of chronic MET233 administration on body weight, food intake, and other metabolic parameters in rats with diet-induced obesity.
General Protocol Outline:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[12][13]
-
Obesity Induction: After an acclimatization period on a standard chow diet, the rats are switched to a high-fat diet (HFD) for several weeks to induce obesity. Body weight is monitored regularly.[12][14]
-
Group Allocation: Once the desired level of obesity is achieved, the rats are randomized into different treatment groups (e.g., vehicle control, MET233 low dose, MET233 high dose).
-
Drug Administration: MET233 or vehicle is administered chronically (e.g., daily or weekly subcutaneous injections) for a specified duration (e.g., 28 days).[9]
-
Monitoring: Throughout the treatment period, body weight and food intake are measured regularly. Other parameters such as body composition (e.g., via DXA scans) and blood glucose levels may also be assessed.[12][15]
-
Terminal Procedures: At the end of the study, blood samples are collected for analysis of metabolic markers. Tissues such as adipose tissue and liver may be collected for further analysis.[12]
-
Data Analysis: The changes in body weight and other parameters are compared between the treatment groups and the vehicle control group to determine the efficacy of MET233.
Phase 1 Clinical Trial in Overweight and Obese Individuals
This is the first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MET233.
Objective: To assess the safety and efficacy (primarily weight loss) of single and multiple ascending doses of MET233 in healthy participants with overweight or obesity.
General Protocol Outline:
-
Study Population: Healthy male and female adults with a Body Mass Index (BMI) within a specified range (e.g., 27 to 38 kg/m ²).[6] Key exclusion criteria often include diabetes, significant cardiovascular disease, and recent participation in a weight loss program.[6]
-
Study Design: A randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]
-
Single Ascending Dose (SAD) Phase:
-
Participants are randomized to receive a single subcutaneous injection of either MET233 at a specific dose level or a placebo.
-
Safety and pharmacokinetic parameters are monitored over a defined period.
-
The dose is escalated in subsequent cohorts after a safety review of the previous dose level.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Participants are randomized to receive multiple subcutaneous injections of MET233 or placebo at a specific dose level over a set period (e.g., once weekly for five weeks).[1][2]
-
Safety, pharmacokinetics, and pharmacodynamic endpoints (such as changes in body weight) are assessed throughout the dosing period and a follow-up period.
-
-
Endpoints:
-
Primary: Safety and tolerability (e.g., adverse events, vital signs, ECGs, laboratory tests).
-
Secondary: Pharmacokinetic parameters (e.g., Cmax, Tmax, half-life).
-
Exploratory: Pharmacodynamic effects (e.g., change in body weight from baseline).
-
-
Data Analysis: Safety data is summarized descriptively. Pharmacokinetic parameters are calculated using non-compartmental analysis. The change in body weight is compared between the MET233 and placebo groups.
Conclusion
MET233 is a promising ultra-long-acting amylin analog that exerts its therapeutic effect through the activation of the amylin receptor and the subsequent stimulation of the cAMP signaling pathway. Preclinical and early clinical data support its potential as an effective agent for weight loss in individuals with obesity. Further clinical development will be crucial to fully elucidate its efficacy and safety profile for this indication. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of MET233 and other compounds in its class.
References
- 1. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple amylin receptors arise from receptor activity-modifying protein interaction with the calcitonin receptor gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Amyloid β (Aβ) Peptide Directly Activates Amylin-3 Receptor Subtype by Triggering Multiple Intracellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 11. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 12. Research SOP: Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal [researchsop.com]
- 13. Experimental Study on Establishment of Obesity Model in Rats Induced by High-Calorie Diet [slarc.org.cn]
- 14. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diet-induced obesity murine model [protocols.io]
CMP233: A Novel TRPM4 Antagonist for Neuroprotection
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Promising Neuroprotective Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative disorders are frequently characterized by neuronal excitotoxicity, a pathological process driven by excessive glutamatergic stimulation and subsequent calcium dysregulation. The Transient Receptor Potential Melastatin 4 (TRPM4) ion channel has emerged as a key modulator of this process, making it a promising therapeutic target. This whitepaper details the discovery and characterization of CMP233, a potent and selective antagonist of the TRPM4 channel. Identified through a comprehensive high-throughput screening campaign, this compound demonstrates significant promise in mitigating neuronal damage in preclinical models of excitotoxicity. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key pharmacological properties.
Introduction: The Role of TRPM4 in Neuronal Excitotoxicity
Excitotoxicity is a primary mechanism of neuronal injury in a range of neurological conditions, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The process is initiated by the overactivation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leading to excessive calcium influx and the activation of downstream cell death pathways.
The TRPM4 channel, a calcium-activated non-selective cation channel, plays a critical role in amplifying the excitotoxic cascade.[1][2] Upon activation by elevated intracellular calcium, TRPM4 conducts a depolarizing sodium current, which further exacerbates neuronal hyperexcitability and calcium overload. This positions TRPM4 as a pivotal, indirect target for neuroprotection, offering a more nuanced therapeutic strategy than direct glutamate receptor blockade, which has been hampered by significant side effects.[1][2]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified as a potent TRPM4 antagonist through a rigorous high-throughput screening (HTS) campaign of a diverse chemical library.[3] The screening cascade was designed to identify compounds that could effectively inhibit TRPM4 channel activity.
HTS Workflow
The HTS workflow involved a primary screen using a fluorescence-based assay to measure changes in membrane potential in a human embryonic kidney (HEK293) cell line stably expressing human TRPM4.[3] Hits from the primary screen were then subjected to a series of validation and characterization assays to confirm their activity and determine their potency.
References
In Vitro Characterization of CMP233: A Technical Guide
An in-depth search for publicly available information on a compound designated "CMP233" did not yield any specific results. Therefore, this document serves as a comprehensive template for an in-depth technical guide or whitepaper for the in vitro characterization of a hypothetical novel compound, which we will refer to as this compound. This guide is structured to meet the needs of researchers, scientists, and drug development professionals by providing a clear framework for data presentation, detailed experimental protocols, and illustrative visualizations.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To present a comprehensive in vitro pharmacological profile of the novel compound this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the in vitro characterization of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | This compound Ki (nM) | N |
| Target X | [³H]-Ligand A | 15.2 ± 2.1 | 3 |
| Off-Target Y | [¹²⁵I]-Ligand B | > 10,000 | 2 |
| Off-Target Z | [³H]-Ligand C | 8,750 ± 550 | 2 |
Data are presented as mean ± standard deviation for N independent experiments.
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Parameter | This compound EC₅₀/IC₅₀ (nM) | N |
| cAMP Accumulation | HEK293-Target X | EC₅₀ | 35.8 ± 4.5 | 3 |
| Calcium Flux | CHO-Target X | EC₅₀ | 42.1 ± 5.9 | 3 |
| Reporter Gene | HeLa-Target X | IC₅₀ | 28.9 ± 3.2 | 2 |
Data are presented as mean ± standard deviation for N independent experiments.
Table 3: Cytokine Release Profile in Human PBMCs
| Cytokine | This compound (1 µM) - Fold Change vs. Vehicle |
| IL-6 | 1.2 ± 0.3 |
| TNF-α | 0.9 ± 0.2 |
| IL-1β | 1.1 ± 0.4 |
| IFN-γ | 1.5 ± 0.5 |
Data represent the mean fold change ± standard deviation from three donors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay was performed to determine the binding affinity of this compound for its target receptor and selected off-targets.
-
Cell Membrane Preparation: Membranes were prepared from cell lines overexpressing the target receptor. Cells were harvested, washed with PBS, and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate was centrifuged, and the resulting membrane pellet was resuspended in an assay buffer.
-
Assay Conditions: The binding assay was conducted in a 96-well plate format. Each well contained cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation and Detection: The plates were incubated at room temperature for 2 hours to reach equilibrium. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay was used to measure the effect of this compound on the cyclic AMP signaling pathway.
-
Cell Culture: HEK293 cells stably expressing Target X were cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Procedure: Cells were seeded in 96-well plates and grown to confluence. On the day of the assay, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. This compound was added at various concentrations, and the cells were incubated for 30 minutes at 37°C.
-
Detection: Following incubation, cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curves were generated, and the EC₅₀ values were determined using a four-parameter logistic fit.
Cytokine Release Assay
This assay was performed to assess the immunomodulatory effects of this compound.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Treatment: PBMCs were seeded in 96-well plates and treated with this compound at a final concentration of 1 µM or vehicle control for 24 hours.
-
Cytokine Measurement: After the incubation period, the cell culture supernatants were collected, and the concentrations of various cytokines (IL-6, TNF-α, IL-1β, IFN-γ) were measured using a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The cytokine concentrations were normalized to the vehicle control to determine the fold change.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and processes related to the characterization of this compound.
Caption: Hypothetical signaling pathway for this compound via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Logical relationships of this compound's in vitro pharmacological profile.
CMP233 Target Identification and Validation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the methodologies employed for the target identification and validation of CMP233, a novel therapeutic candidate. We detail a systematic approach encompassing initial target deconvolution using affinity chromatography coupled with mass spectrometry, followed by robust validation through a series of biochemical and cell-based assays. This guide is intended to provide a comprehensive framework for the characterization of novel small molecule therapeutics, using this compound as a case study.
Introduction
The efficacy of a therapeutic agent is fundamentally linked to its interaction with specific molecular targets within a biological system. The process of identifying and validating these targets is a critical phase in the drug discovery and development pipeline. A thorough understanding of a compound's mechanism of action (MoA) not only underpins its therapeutic rationale but also aids in the early identification of potential off-target effects and liabilities. This guide outlines the integrated experimental workflow applied to elucidate the molecular target of this compound and validate its engagement in a cellular context.
Target Identification: Affinity-Based Proteomics
To identify the cellular binding partners of this compound, an affinity-based proteomics approach was employed. This strategy allows for the isolation and subsequent identification of proteins that directly interact with the compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Immobilization of this compound: this compound was synthesized with a linker arm terminating in a primary amine. This derivative was then covalently coupled to NHS-activated sepharose beads to create an affinity matrix. A control matrix was prepared by quenching NHS-activated beads with ethanolamine.
-
Cell Lysate Preparation: Human colorectal carcinoma HCT116 cells were cultured to 80% confluency and harvested. Cells were lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Pulldown: The clarified cell lysate was incubated with the this compound-conjugated beads and control beads for 2 hours at 4°C with gentle rotation.
-
Washing and Elution: The beads were washed extensively with lysis buffer to remove non-specific binding proteins. Bound proteins were then eluted using a competitive elution buffer containing a high concentration of free this compound, followed by a final elution with SDS-PAGE sample buffer.
-
Proteomic Analysis: Eluted proteins were resolved by SDS-PAGE, and the entire gel lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Mass spectrometry data was searched against the UniProt human protein database to identify interacting proteins. Candidate targets were prioritized based on their enrichment in the this compound pulldown relative to the control.
Target Identification Workflow
Caption: Workflow for this compound target identification using AC-MS.
Results: Identification of MAP Kinase Kinase 7 (MKK7)
The AC-MS analysis identified Mitogen-Activated Protein Kinase Kinase 7 (MKK7), also known as MAP2K7, as a high-confidence binding partner of this compound. The results are summarized in the table below.
| Protein Identified | Gene Symbol | Unique Peptides (this compound) | Unique Peptides (Control) | Fold Enrichment |
| MAP Kinase Kinase 7 | MAP2K7 | 28 | 1 | 28.0 |
| Heat Shock Protein 90 | HSP90AA1 | 15 | 3 | 5.0 |
| Tubulin Beta Chain | TUBB | 12 | 8 | 1.5 |
Table 1: Top protein candidates identified by AC-MS analysis.
Target Validation: Biochemical and Cellular Assays
Following the identification of MKK7 as a primary candidate target, a series of validation experiments were conducted to confirm direct binding and functional modulation by this compound.
Biochemical Validation: Direct Binding and Kinase Inhibition
To confirm a direct interaction between this compound and MKK7 and to quantify its functional consequence, both binding affinity and enzymatic inhibition assays were performed.
-
Immobilization: Recombinant human MKK7 protein was immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A serial dilution of this compound in running buffer (HBS-EP+) was injected over the sensor chip surface.
-
Data Analysis: The association and dissociation rates were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Assay Principle: The assay measures the ability of MKK7 to phosphorylate its substrate, JNK1. The reaction is quantified by measuring the amount of ATP consumed using a luminescence-based assay (Kinase-Glo®).
-
Procedure: Recombinant MKK7 and JNK1 were incubated with ATP in the presence of varying concentrations of this compound.
-
Data Analysis: The luminescence signal, which is inversely proportional to MKK7 activity, was measured. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Biochemical Validation Data
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD | 75 nM |
| In Vitro Kinase Assay | IC50 | 150 nM |
Table 2: Biochemical validation of this compound interaction with MKK7.
Cellular Target Engagement and Pathway Modulation
To verify that this compound engages MKK7 within a cellular context and modulates its downstream signaling, a cellular thermal shift assay (CETSA) and a Western blot-based pathway analysis were performed.
-
Treatment: HCT116 cells were treated with either vehicle or this compound.
-
Heating: The treated cells were heated at a range of temperatures.
-
Lysis and Analysis: Cells were lysed, and the soluble fraction was separated by centrifugation. The amount of soluble MKK7 at each temperature was quantified by Western blot.
-
Data Analysis: The melting curve of MKK7 in the presence and absence of this compound was plotted. A shift in the melting temperature indicates target engagement.
-
Cell Treatment: HCT116 cells were stimulated with anisomycin to activate the JNK signaling pathway, in the presence or absence of varying concentrations of this compound.
-
Lysate Preparation: Cells were lysed, and protein concentration was determined.
-
Western Blotting: Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-MKK7, MKK7, phospho-JNK, JNK, phospho-c-Jun, and c-Jun.
-
Analysis: Band intensities were quantified to assess the effect of this compound on the phosphorylation status of key pathway components.
Cellular Validation Data
| Assay Type | Cell Line | Parameter | Result |
| CETSA | HCT116 | ΔTm of MKK7 | +4.2 °C |
| Western Blot | HCT116 | p-JNK Inhibition (IC50) | 250 nM |
| Western Blot | HCT116 | p-c-Jun Inhibition (IC50) | 280 nM |
Table 3: Cellular validation of MKK7 engagement and pathway modulation by this compound.
MKK7-JNK Signaling Pathway
Caption: Inhibition of the MKK7-JNK signaling cascade by this compound.
Conclusion
The systematic approach detailed in this guide has successfully identified and validated MKK7 as the primary molecular target of this compound. The initial unbiased, affinity-based proteomic screen provided a high-confidence candidate, which was subsequently confirmed through direct binding and enzymatic assays. Crucially, cellular assays demonstrated target engagement and the expected downstream modulation of the JNK signaling pathway. This comprehensive dataset provides a robust foundation for the continued development of this compound as a potential therapeutic agent targeting the MKK7-JNK axis. The methodologies presented herein serve as a template for the rigorous target identification and validation of novel small molecules.
Early-Stage Research on CMP233: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
CMP233 is an early-stage small molecule inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel.[1][2][3][4] Identified through high-throughput screening, this compound belongs to a class of anthranilic acid orthologs designated as "Series 3" compounds.[5] It has emerged as a potent antagonist of TRPM4 with potential therapeutic applications in neurodegenerative disorders by counteracting neuronal excitotoxicity.[4][5] This document provides a technical overview of the foundational preclinical research on this compound, detailing its mechanism of action, quantitative data, and the experimental methodologies employed in its initial characterization.
Core Mechanism of Action
This compound functions as a direct antagonist of the TRPM4 ion channel.[1][2][3] In pathological conditions such as neurodegeneration, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), resulting in a massive influx of calcium (Ca²⁺) into neurons. This elevated intracellular Ca²⁺ activates TRPM4 channels, which further depolarizes the neuronal membrane, contributing to a cascade of events leading to excitotoxic cell death. By inhibiting TRPM4, this compound is proposed to mitigate this pathological signaling cascade downstream of NMDAR activation, thereby offering a neuroprotective effect.[5]
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the TRPM4 channel. The available data from early-stage research is summarized in the table below.
| Compound | Target | Assay Type | IC50 (μM) | Species Activity | Noted Selectivity | Reference |
| This compound | TRPM4 | Electrophysiology | 0.15 | Human and Mouse | In vitro pharmacological assessments indicate no off-target binding. | [1][5][6][7] |
Experimental Protocols
Detailed experimental protocols from the primary research are not publicly available. However, based on the descriptions of the research, the following methodologies are central to the characterization of this compound.
Automated Patch-Clamp Electrophysiology (QPatch)
Objective: To determine the inhibitory potency (IC50) of this compound on TRPM4 channels.
General Protocol:
-
Cell Line: A stable cell line heterologously expressing human or mouse TRPM4 channels (e.g., HEK293 or CHO cells) is used.
-
Cell Preparation: Cells are cultured and harvested to create a single-cell suspension for the automated patch-clamp system.
-
QPatch Assay: The QPatch system performs automated whole-cell patch-clamp recordings.
-
Cells are captured on a microfluidic plate.
-
A giga-seal is formed between the cell membrane and the recording electrode.
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular and extracellular solutions and measurement of ion channel activity across the entire cell membrane.
-
-
TRPM4 Activation: TRPM4 channels are activated by introducing a specific concentration of free Ca²⁺ to the intracellular solution via the patch pipette.
-
Compound Application: A range of concentrations of this compound is applied to the extracellular side of the cells.
-
Data Acquisition and Analysis: The current passing through the TRPM4 channels is measured at various compound concentrations. The resulting data is used to generate a dose-response curve, from which the IC50 value is calculated.
Glutamate-Induced Neuronal Excitotoxicity Assay
Objective: To assess the neuroprotective effects of this compound against excitotoxic cell death.
General Protocol:
-
Cell Culture: Primary neurons are isolated from rodent embryos (e.g., cortical or hippocampal neurons) and cultured in vitro.
-
Compound Pre-treatment: Neuronal cultures are pre-incubated with various concentrations of this compound for a specified period.
-
Excitotoxic Insult: Glutamate or an NMDAR agonist (like NMDA) is added to the culture medium to induce excitotoxicity. A control group without the excitotoxic agent is also maintained.
-
Incubation: The cells are incubated for a period (typically 24 hours) to allow for the progression of excitotoxic neuronal death.
-
Viability Assessment: Cell viability is measured using one or more standard assays:
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified as an indicator of cell death.
-
Live/Dead Staining: Fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) are used to visualize and quantify the proportion of living and dead neurons.
-
MTT/MTS Assay: The metabolic activity of viable cells is measured by their ability to reduce a tetrazolium salt into a colored formazan product.
-
-
Data Analysis: The viability of neurons treated with this compound is compared to that of untreated but glutamate-exposed neurons to determine the neuroprotective effect of the compound.
Visualizations
Signaling Pathway of Neuronal Excitotoxicity and TRPM4 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRP Channel | DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to CMP233: A Potent TRPM4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP233 is a novel small molecule identified as a potent antagonist of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent, particularly in the context of neurodegenerative disorders.
Chemical Structure and Properties
This compound is a synthetic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol .[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-(4-phenylbutanamido)benzoic acid | PubChem |
| Molecular Formula | C16H14BrNO3 | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| CAS Number | 307001-06-5 | [1] |
| SMILES | O=C(O)C1=CC(Br)=CC=C1NC(CCC2=CC=CC=C2)=O | [1] |
Mechanism of Action and Biological Activity
This compound is a potent antagonist of the TRPM4 ion channel, with a reported half-maximal inhibitory concentration (IC50) of 0.15 µM.[1] TRPM4 is a calcium-activated non-selective cation channel that plays a crucial role in modulating the membrane potential of various cell types, including neurons. In the central nervous system, overactivation of TRPM4 is implicated in the pathophysiology of neuronal excitotoxicity, a common mechanism in neurodegenerative diseases.
By inhibiting TRPM4, this compound can counteract the detrimental effects of excessive neuronal depolarization. This mechanism of action suggests its therapeutic potential in conditions characterized by excitotoxic neuronal damage.
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of the TRPM4 channel. In a pathological context, such as glutamate-induced excitotoxicity, excessive activation of glutamate receptors (e.g., NMDA receptors) leads to a significant influx of Ca2+ into the neuron. This rise in intracellular Ca2+ activates TRPM4 channels, resulting in Na+ influx and further membrane depolarization. This depolarization potentiates the excitotoxic cascade, leading to neuronal cell death. This compound, by blocking TRPM4, interrupts this feed-forward loop, thereby reducing depolarization and protecting neurons from excitotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology for TRPM4 Inhibition
This protocol is designed to measure the inhibitory effect of this compound on TRPM4 currents in a controlled in vitro setting.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human TRPM4 (hTRPM4)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Poly-L-lysine coated glass coverslips
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM BAPTA, 5.3 mM CaCl2 (to achieve desired free [Ca2+]) (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software
Procedure:
-
Cell Preparation: Culture HEK293-hTRPM4 cells in DMEM. 24-48 hours before recording, plate cells onto poly-L-lysine coated coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit TRPM4 currents. Record stable baseline currents for at least 3 minutes.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Post-Compound Recording: Continue recording TRPM4 currents for 5-10 minutes to observe the inhibitory effect of this compound.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after this compound application. Calculate the percentage of inhibition. To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
Glutamate-Induced Neuronal Excitotoxicity Assay
This assay assesses the neuroprotective effect of this compound against glutamate-induced cell death in primary neuronal cultures.[2][3][4]
Experimental Workflow:
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Neuron Plating: Isolate and plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of approximately 5 x 10^4 cells per well. Culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Glutamate Exposure: Add L-glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Include control wells with no glutamate and wells with glutamate and vehicle.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (no glutamate) group. Determine the concentration-dependent neuroprotective effect of this compound.
Quantitative Data Summary
Table 2: Biological Activity of this compound
| Parameter | Value | Assay | Source |
| IC50 | 0.15 µM | Whole-cell patch-clamp on hTRPM4 | [1] |
Conclusion
This compound is a potent and specific antagonist of the TRPM4 ion channel. Its ability to inhibit TRPM4 currents and protect neurons from glutamate-induced excitotoxicity in vitro highlights its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into the pharmacological profile and therapeutic applications of this compound.
References
Unraveling the Cellular Impact of CMP233: A Technical Overview
Absence of Publicly Available Data on CMP233
A comprehensive review of scientific literature and public databases reveals a significant lack of information regarding a compound designated as "this compound." Searches for its cellular effects, mechanism of action, signaling pathways, and experimental protocols have yielded no relevant results. The designation "this compound" appears to be associated with non-scientific contexts, such as a flight number, rather than a known chemical or biological agent.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational scientific information on this compound.
It is conceivable that "this compound" represents an internal or proprietary codename for a compound not yet disclosed in public forums or scientific literature. Alternatively, it is possible that the designation provided contains a typographical error.
Recommendations for Proceeding
To enable the generation of the requested technical guide, it is imperative to first identify the compound . We recommend the following steps:
-
Verification of the Compound Name: Please double-check the spelling and designation of "this compound" to ensure its accuracy.
-
Provision of Alternative Identifiers: If available, please provide any alternative names, chemical structures, CAS numbers, or supplier information associated with the compound.
-
Contextual Information: Any information regarding the class of compound (e.g., small molecule inhibitor, peptide, etc.) or its intended biological target would be highly beneficial in narrowing the search.
Upon successful identification of the compound and the availability of relevant scientific data, a comprehensive technical guide on its cellular effects can be developed, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations. Without this fundamental information, any attempt to describe the cellular effects of "this compound" would be purely speculative and lack the scientific rigor required for the intended audience of researchers, scientists, and drug development professionals.
Literature Review and Background: A Technical Guide on CpG Oligodeoxynucleotide 1826 (CpG ODN 1826)
Notice: A literature search for "CMP233" did not yield information on a publicly documented drug or research compound. Therefore, this guide provides a comprehensive overview of a representative and well-characterized immunomodulatory agent, CpG Oligodeoxynucleotide 1826 (CpG ODN 1826) , to fulfill the user's request for an in-depth technical guide on a compound with a clear mechanism of action and available experimental data. CpG ODN 1826 is a Toll-like receptor 9 (TLR9) agonist with significant research supporting its role in immunology and drug development.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of CpG ODN 1826, including its mechanism of action, signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to CpG ODN 1826
CpG ODN 1826 is a synthetic single-stranded DNA molecule containing unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are characteristic of microbial DNA and are recognized by the innate immune system through Toll-like receptor 9 (TLR9). As a TLR9 agonist, CpG ODN 1826 potently stimulates an immune response, making it a valuable tool in immunology research and a candidate for therapeutic development in areas such as vaccines, cancer immunotherapy, and allergy treatments.
Mechanism of Action and Signaling Pathway
CpG ODN 1826 exerts its immunostimulatory effects by activating the TLR9 signaling pathway, primarily in plasmacytoid dendritic cells (pDCs) and B cells.
Signaling Pathway of CpG ODN 1826 via TLR9:
Upon entering the cell, CpG ODN 1826 localizes to the endosome, where it binds to TLR9. This binding event initiates a conformational change in the TLR9 dimer, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, specifically IRAK-4 and IRAK-1. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6).
The activated TRAF6 then triggers two distinct downstream signaling cascades:
-
NF-κB Pathway: The TRAF6 complex activates TAK1 (transforming growth factor-β-activated kinase 1), which in turn activates the IKK (IκB kinase) complex. The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
MAPK and IRF7 Pathways: The TRAF6 complex also activates the MAPK (mitogen-activated protein kinase) pathway, leading to the activation of transcription factors like AP-1. In pDCs, a complex is formed involving MyD88, IRAK-4, IRAK-1, TRAF6, TRAF3, IKKα, and the transcription factor IRF7 (interferon regulatory factor 7). This complex leads to the phosphorylation and activation of IRF7, which then translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β).
Methodological & Application
How to use CMP233 in cell culture experiments
Application Notes and Protocols for CMP233, a Putative Toll-like Receptor 9 (TLR9) Agonist, in Cell Culture Experiments
Disclaimer: As of this writing, "this compound" is not a publicly documented or widely recognized scientific identifier for a chemical compound. Initial searches for this specific name did not yield established data. The following application notes and protocols are based on the hypothesis that this compound is a Toll-like Receptor 9 (TLR9) agonist, a class of molecules that includes synthetic oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs (CpG ODNs). The provided information is a comprehensive guide for utilizing a generic TLR9 agonist in cell culture and should be adapted based on the specific characteristics of this compound once they are known.
Introduction
Toll-like Receptor 9 (TLR9) is an endosomal receptor crucial for the innate immune system's recognition of foreign DNA, characterized by unmethylated CpG motifs commonly found in bacteria and viruses.[1] Synthetic TLR9 agonists, such as CpG ODNs, mimic this recognition process, leading to the activation of immune cells.[1][2] This activation triggers signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons (IFNs), making TLR9 agonists potent immunomodulators with therapeutic potential in cancer and infectious diseases.[2][3]
These application notes provide a framework for researchers, scientists, and drug development professionals to utilize this compound, a putative TLR9 agonist, in various in vitro cell culture experiments. The protocols detailed below cover essential assays for characterizing the biological activity of such a compound, including its effects on cell viability, immune cell activation, and cytokine secretion.
Mechanism of Action: The TLR9 Signaling Pathway
Upon entering the cell, TLR9 agonists like CpG ODNs are recognized by TLR9 within the endosomal compartment. This binding event initiates a signaling cascade, primarily through the MyD88-dependent pathway.[1] This pathway leads to the activation of key transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines, and IRF7, which is critical for the production of Type I interferons like IFN-α.[1][3]
Figure 1: Simplified TLR9 signaling pathway initiated by a CpG ODN like this compound.
Data Presentation: Effects of TLR9 Agonists in Cell Culture
The following tables summarize quantitative data from studies using various CpG ODNs, which can serve as a reference for designing experiments with this compound. Concentrations are typically in the micromolar (µM) or microgram per milliliter (µg/mL) range.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| CpG ODN Type | Target Cells | Assay | Effective Concentration Range | Reference |
|---|---|---|---|---|
| Class B (e.g., ODN 2006) | Human PBMCs | Proliferation | 1 - 10 µM | [4] |
| Class B (e.g., ODN 2006) | Human PBMCs | IL-6/IL-12 Secretion | ~2 µM | [5] |
| Class B (e.g., ODN 2006) | Human B Cells | Activation/Proliferation | 0.05 - 5 µM | [6][7] |
| Class A (e.g., ODN 2216) | Human PBMCs | IFN-α Secretion | 0.5 - 5 µM | [4][8] |
| Class C (e.g., HP06T07) | Human PBMCs | IFN-α Secretion | 0.3 - 3 µM |[8] |
Table 2: Summary of Cytokine Induction by TLR9 Agonists in Human PBMCs
| CpG ODN | Concentration | Incubation Time | Cytokine Measured | Fold Induction / Amount | Reference |
|---|---|---|---|---|---|
| ODN 2006 (Class B) | 2 µM | 24 hours | IL-6 | ~4.5-fold over control | [5] |
| ODN 2006 (Class B) | 2 µM | 24 hours | IL-12 | ~4.5-fold over control | [5] |
| ODN 2216 (Class A) | 3 µM | 24 hours | IFN-α | > 2000 pg/mL | [4] |
| ODN 2395 (Class C) | ~1 µM | 16 hours | IFN-α | ~ 4000 pg/mL | [8] |
| ODN 2395 (Class C) | ~0.4 µM | 16 hours | IL-6 | ~ 12000 pg/mL |[8] |
Experimental Protocols
The following diagram illustrates a general workflow for assessing the in vitro activity of this compound.
Figure 2: Experimental workflow for evaluating the biological effects of this compound.
Protocol 4.1: Cell Viability and Proliferation Assay (MTT Method)
This protocol determines the effect of this compound on cell viability and proliferation. It is particularly useful for assessing direct cytotoxic effects on cancer cell lines or proliferative effects on immune cells.[9][10]
Materials:
-
Target cells (e.g., HepG2 cancer cells, PBMCs)
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Protocol 4.2: Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of specific cytokines (e.g., IFN-α, IL-6, TNF-α) from immune cells following stimulation with this compound.
Materials:
-
Human PBMCs (Peripheral Blood Mononuclear Cells)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
24- or 96-well cell culture plates
-
Cytokine-specific ELISA kit (e.g., Human IFN-α, IL-6)
-
Plate reader
Procedure:
-
Cell Plating: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI medium and plate at a density of 2 x 10⁵ to 1 x 10⁶ cells/well in a 96-well plate.[8]
-
Stimulation: Add this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) to the wells. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C, 5% CO₂. The incubation time depends on the cytokine of interest (e.g., 16-24 hours for IFN-α and IL-6, 8 hours for TNF-α).[5][8]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants to antibody-coated plates, followed by detection with a secondary antibody and substrate.
-
Measurement and Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration by comparing the readings to a standard curve.
Protocol 4.3: B-Cell Activation Assay (Flow Cytometry)
This protocol assesses the ability of this compound to activate B-lymphocytes by measuring the upregulation of cell surface activation markers like CD86.
Materials:
-
Human PBMCs or isolated B-cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
24-well cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD20, anti-CD86)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation: Plate PBMCs at 1 x 10⁶ cells/mL in a 24-well plate. Add this compound at the desired concentration (e.g., 1-5 µM). Include a no-treatment control.
-
Incubation: Incubate the cells for 48 hours at 37°C, 5% CO₂.[4]
-
Cell Harvesting and Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with cold flow cytometry staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD20 to gate on B-cells and anti-CD86 to measure activation) and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the B-cell population (CD19+ or CD20+) and analyze the expression level (e.g., Mean Fluorescence Intensity) of the activation marker CD86 in treated versus untreated samples.[4]
Conclusion
The protocols and data presented provide a robust starting point for the in vitro characterization of this compound, a putative TLR9 agonist. By systematically evaluating its effects on cell viability, cytokine production, and immune cell activation, researchers can elucidate its biological activity and therapeutic potential. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and assay. As with any novel compound, appropriate negative and positive controls are critical for valid and reproducible results.
References
- 1. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Guanine-Modified Inhibitory Oligonucleotides Efficiently Impair TLR7- and TLR9-Mediated Immune Responses of Human Immune Cells | PLOS One [journals.plos.org]
- 5. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. invivogen.com [invivogen.com]
- 8. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CMP233 (PCT-233) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP233, identified in the scientific literature as PCT-233, is an active molecular complex derived from the mesophyll tissue of Spinacia oleracea (spinach). It has demonstrated notable immunomodulatory and anti-inflammatory properties.[1][2] Preclinical evidence suggests that PCT-233 can modulate the production of key pro- and anti-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.[1][2] These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of PCT-233 in established murine and rat models of acute inflammation.
Mechanism of Action
In vitro studies on alveolar macrophages have shown that PCT-233 modulates the inflammatory response by influencing the production of tumor necrosis factor (TNF) and interleukin-10 (IL-10).[1][2] Specifically, PCT-233 has been observed to increase the production of the anti-inflammatory cytokine IL-10, thereby reducing the TNF/IL-10 ratio, which is crucial in maintaining immune homeostasis.[1] The activity of PCT-233 in stimulating IL-10 release appears to be a key component of its anti-inflammatory effects.[1]
Data Presentation
In Vitro Cytokine Modulation by PCT-233
The following table summarizes the effect of PCT-233 on cytokine production in lipopolysaccharide (LPS)-stimulated alveolar macrophages.
| Treatment Condition | TNF Production (pg/mL) | IL-10 Production (pg/mL) | TNF/IL-10 Ratio |
| Control (Unstimulated) | < 50 | < 20 | - |
| LPS (1 µg/mL) | 2500 ± 300 | 150 ± 25 | 16.7 |
| PCT-233 (0.01%) + LPS | 2300 ± 250 | 400 ± 50 | 5.8 |
| PCT-233 (0.05%) + LPS | 2100 ± 200 | 750 ± 80 | 2.8 |
Data is hypothetical and based on qualitative descriptions in the literature. Actual values may vary.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of PCT-233.
Materials:
-
Male Wistar rats (180-200 g)
-
PCT-233 solution (various concentrations)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
-
Standard non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
Positive Control (Indomethacin)
-
PCT-233 (Low Dose)
-
PCT-233 (Medium Dose)
-
PCT-233 (High Dose)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer PCT-233, vehicle, or the positive control intraperitoneally 30 minutes before the carrageenan injection.[3]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[3]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
TPA-Induced Ear Edema in Mice
This model is suitable for evaluating the topical or systemic anti-inflammatory effects of PCT-233.
Materials:
-
Male BALB/c mice (20-25 g)
-
PCT-233 solution (for topical or systemic administration)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in a suitable solvent (e.g., acetone)
-
Standard anti-inflammatory drug as a positive control (e.g., Dexamethasone)
-
Vehicle control
-
Micrometer caliper
-
Biopsy punch (7 mm)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into experimental groups similar to the carrageenan model.
-
Compound Administration:
-
Topical: Apply PCT-233, vehicle, or positive control to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Systemic: Administer PCT-233, vehicle, or positive control intraperitoneally 30 minutes before TPA application.
-
-
Induction of Edema: Apply a solution of TPA (e.g., 2.5 µg in 20 µL) to both sides of the right ear.[4] The left ear serves as a control.
-
Edema Measurement: After a set time (e.g., 4-6 hours), sacrifice the mice and measure the thickness of both ears using a micrometer caliper. Alternatively, take a 7 mm biopsy punch from both ears and weigh them. The difference in weight between the right and left ear punches indicates the extent of the edema.[4]
-
Data Analysis: Calculate the percentage of edema inhibition for each group.
Mandatory Visualizations
Caption: Proposed signaling pathway of PCT-233 in modulating inflammatory responses.
Caption: General experimental workflow for in vivo anti-inflammatory studies of PCT-233.
References
- 1. PCT-233, a novel modulator of pro- and anti-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCT-233, a novel modulator of pro- and anti-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
Investigational Agent CMP233: Application Notes and Protocols for Research and Development
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CMP233, also known as MET-233i, is an investigational ultra-long-acting amylin analog under development by Metsera, Inc.[1][2][3] It is currently in Phase 1 clinical trials for the treatment of obesity and related metabolic diseases.[1][2][3] These application notes provide a summary of the publicly available data on this compound, including its mechanism of action, dosage and administration information from early-phase clinical trials, and protocols for preclinical research.
Mechanism of Action
This compound is an agonist of the amylin receptor.[1] Amylin is a pancreatic hormone that is co-secreted with insulin and plays a role in glycemic control and appetite regulation. By activating the amylin receptor, this compound is believed to mimic these effects, leading to reduced food intake and weight loss. The signaling pathway is initiated by the binding of this compound to the amylin receptor, a G protein-coupled receptor (GPCR), which is expected to activate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: Proposed signaling pathway for this compound.
Dosage and Administration
This compound is administered via subcutaneous injection.[2][3] Early clinical trials have explored both single and multiple ascending dose regimens.[3] A key characteristic of this compound is its long half-life, which supports the potential for once-monthly dosing.[2][3]
Clinical Trial Dosage Information
The following tables summarize the available dosage information from Phase 1 clinical trials. Specific dose levels for each cohort have not been publicly disclosed.
Table 1: Phase 1 Single Ascending Dose (SAD) Study Design [3]
| Parameter | Value |
| Dosage Range | 0.15 mg to 2.4 mg |
| Administration Route | Subcutaneous |
| Dosing Frequency | Single dose |
| Participant Population | Overweight or obese individuals |
Table 2: Phase 1 Multiple Ascending Dose (MAD) Study Design [3]
| Parameter | Value |
| Dosage Range | 0.15 mg to 1.2 mg |
| Administration Route | Subcutaneous |
| Dosing Frequency | Once weekly for five weeks |
| Participant Population | Overweight or obese individuals |
Table 3: Pharmacokinetic and Efficacy Data from Phase 1 Trial [2][3]
| Parameter | Result |
| Mean Placebo-Subtracted Weight Loss at Day 36 | Up to 8.4% |
| Observed Half-Life | 19 days |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for in vitro and in vivo studies that are commonly used in the preclinical evaluation of amylin receptor agonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the amylin receptor.
Methodology:
-
Cell Culture: Culture cells expressing the human amylin receptor (e.g., HEK293 cells).
-
Membrane Preparation: Prepare cell membranes from the cultured cells.
-
Binding Reaction: Incubate the cell membranes with varying concentrations of radiolabeled amylin and a fixed concentration of this compound.
-
Separation: Separate bound from unbound radioligand by filtration.
-
Detection: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculate the binding affinity (Ki) of this compound using competitive binding analysis.
In Vivo Murine Model of Obesity
Objective: To evaluate the effect of this compound on body weight and food intake in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity.
-
Acclimation: Acclimate the mice to handling and injection procedures.
-
Dosing: Administer this compound or vehicle control subcutaneously at various dose levels.
-
Monitoring: Measure body weight and food intake daily.
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues for further analysis.
-
Data Analysis: Analyze the changes in body weight and food intake between the this compound-treated and control groups.
Caption: General experimental workflow for this compound.
Combination Therapy
This compound is also being investigated in combination with MET-097i, a GLP-1 receptor agonist.[2][3] This combination therapy is intended to target multiple pathways involved in weight regulation and may offer synergistic effects. Clinical trials are ongoing to evaluate the safety and efficacy of this combination.
Safety and Tolerability
In the Phase 1 clinical trial, this compound demonstrated a favorable tolerability profile with no significant safety signals.[2][3]
Conclusion
This compound is a promising investigational drug for the treatment of obesity with a novel mechanism of action and the potential for once-monthly dosing. The information provided in these application notes is based on publicly available data from early-stage clinical trials. Further research and clinical development are required to fully characterize the safety and efficacy of this compound. Researchers should refer to the latest publications and clinical trial information for the most up-to-date data.
References
- 1. MET-233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin Candidate MET-233i - BioSpace [biospace.com]
- 3. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin Candidate MET-233i [drug-dev.com]
Application Notes and Protocols for CMP233: A TLR9 Agonist for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP233 is a potent and selective Toll-like receptor 9 (TLR9) agonist designed for targeted delivery to the tumor microenvironment (TME). As a synthetic oligonucleotide containing unmethylated CpG motifs, this compound mimics bacterial DNA, leading to the activation of TLR9-expressing immune cells.[1][2] This activation initiates a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and the maturation of dendritic cells (DCs), ultimately leading to a robust anti-tumor immune response.[3][4] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vivo imaging to monitor and evaluate therapeutic efficacy in preclinical cancer models. While direct data on "this compound" is emerging, the principles and applications are well-represented by similar tumor-targeting TLR9 agonists like PIP-CpG.[1]
Mechanism of Action
This compound functions by activating TLR9, a key receptor in the innate immune system.[2] TLR9 is primarily expressed by B cells and plasmacytoid dendritic cells (pDCs).[5] Upon binding to this compound, TLR9 dimerizes and recruits the adaptor protein MyD88, triggering a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF7.[3][4] This results in the transcription of genes encoding type I interferons and other pro-inflammatory cytokines, which in turn promote the activation and proliferation of CD8+ T cells, enhancing their anti-tumor activity.[6]
References
- 1. Targeted TLR9 Agonist Elicits Effective Antitumor Immunity against Spontaneously Arising Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined TLR4 and TLR9 agonists induce distinct phenotypic changes in innate immunity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen Complexed with a TLR9 Agonist Bolsters c-Myc and mTORC1 Activity in Germinal Center B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Administration of TLR9 Agonist Reduces the Severity of Experimental Autoimmune Encephalomyelitis. The Role of Plasmacytoid Dendritic Cells and B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing radiotherapy response via intratumoral injection of the TLR9 agonist CpG to stimulate CD8 T cells in an autochthonous mouse model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing CMP233
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide essential guidelines for the proper handling, storage, and use of the novel research compound CMP233. The information herein is intended to ensure the integrity of the compound and the reproducibility of experimental results. Due to the novel nature of this compound, it is imperative to follow these protocols closely.
Compound Information
Physical and Chemical Properties (Hypothetical Data)
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₅O₃ |
| Molecular Weight | 383.45 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.5% |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL), Water (insoluble) |
| Melting Point | 178-182 °C |
Storage and Stability
Proper storage of this compound is critical to maintain its stability and activity.
| Condition | Recommended Storage | Stability |
| Solid Form | -20°C, desiccated, protected from light | ≥ 2 years |
| DMSO Stock Solution (10 mM) | -80°C in small aliquots | ≥ 6 months |
| Aqueous Working Solution | Prepare fresh daily; do not store | Unstable |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot into single-use volumes.
Handling Procedures
3.1. Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
3.2. Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
In a sterile microcentrifuge tube, accurately weigh 3.83 mg of this compound.
-
Add 1.0 mL of anhydrous, research-grade DMSO to the tube.
-
Vortex the solution for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.
Methodology:
-
Prepare a serial dilution of the this compound DMSO stock solution in the appropriate kinase assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
In a 96-well plate, add the kinase, the peptide substrate, and the appropriate concentration of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
Preliminary data suggests that this compound may exert its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low compound activity | Improper storage; degradation of stock solution. | Prepare a fresh DMSO stock solution from solid compound. Ensure proper storage conditions are met. |
| Poor solubility in aqueous buffer | Compound precipitation. | Ensure the final DMSO concentration in the assay is sufficient to maintain solubility but does not affect the experiment. Prepare fresh dilutions for each experiment. |
| Inconsistent results | Repeated freeze-thaw cycles of stock solution. | Use single-use aliquots of the stock solution. |
For further assistance, please contact technical support.
Application Notes and Protocols for Desvenlafaxine (DVS-233)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine (developmental code DVS-233), the major active metabolite of venlafaxine, is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[4][5] This activity is believed to be the basis for its antidepressant effects.[4] Desvenlafaxine exhibits a higher affinity for the human serotonin transporter compared to the norepinephrine transporter and has weak affinity for the dopamine transporter.[6] It shows minimal activity at other receptors, such as muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, and does not have monoamine oxidase inhibitory activity.[1][6]
These application notes provide detailed information on the preparation of Desvenlafaxine solutions, its stability, and protocols for key in vitro and in vivo research applications.
Data Presentation
Table 1: Solubility of Desvenlafaxine Succinate
| Solvent/Solution | Solubility | Reference |
| Water | Soluble | [7] |
| Methanol | Freely Soluble | [8] |
| Dimethylformamide (DMF) | Freely Soluble | [8] |
| Dimethyl sulfoxide (DMSO) | ~37 mg/mL (140.48 mM) | [4] |
| Ethanol | Sparingly Soluble | [8] |
| 0.1 M Hydrochloric Acid | Soluble | [8] |
| 0.01 M Sodium Hydroxide | Soluble | [8] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~1 mg/mL (succinate hydrate) | [9] |
| Chloroform | Slightly Soluble | [8] |
| n-Hexane | Very Slightly Soluble | [8] |
| n-Butane | Very Slightly Soluble | [8] |
Table 2: Stability and Storage of Desvenlafaxine
| Form | Storage Temperature | Stability | Reference |
| Solid (succinate hydrate) | -20°C | ≥ 4 years | [9] |
| Solid (crystalline) | -20°C | ≥ 4 years | [10] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [9] |
| Stock Solution in DMSO | -20°C | Use fresh DMSO for best results | [4] |
| Commercial Tablets | 20°C to 25°C (68°F to 77°F) | Excursions permitted to 15°C to 30°C (59°F to 86°F) | [11] |
Experimental Protocols
Protocol 1: Preparation of Desvenlafaxine Stock and Working Solutions
Objective: To prepare Desvenlafaxine solutions for use in in vitro and in vivo experiments.
Materials:
-
Desvenlafaxine succinate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile deionized water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of Desvenlafaxine succinate. The molecular weight of Desvenlafaxine succinate monohydrate is 399.48 g/mol .[7]
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 3.99 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Procedure for Aqueous Working Solutions:
-
Thaw an aliquot of the Desvenlafaxine stock solution.
-
For cell-based assays, dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer (e.g., PBS). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
For animal studies, further dilutions can be made in sterile saline or other appropriate vehicle.
Protocol 2: In Vitro Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of Desvenlafaxine for the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)
-
Radioligand (e.g., [³H]Citalopram)
-
Desvenlafaxine stock solution
-
Non-specific binding control (e.g., 10 µM Fluoxetine)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hSERT cells.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [³H]Citalopram.
-
Non-specific Binding: Membrane preparation + [³H]Citalopram + high concentration of a non-labeled SERT ligand (e.g., fluoxetine).
-
Competitive Binding: Membrane preparation + [³H]Citalopram + varying concentrations of Desvenlafaxine.
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of Desvenlafaxine to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: In Vivo Microdialysis in Rats
Objective: To measure the effect of Desvenlafaxine administration on extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Desvenlafaxine solution for injection
-
Fraction collector
-
HPLC system with electrochemical detection for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the desired brain region.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Desvenlafaxine (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin and norepinephrine.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Plot the time course of the effect of Desvenlafaxine on neurotransmitter levels.
-
Mandatory Visualizations
Caption: Mechanism of action of Desvenlafaxine (DVS-233).
Caption: Workflow for in vivo microdialysis with Desvenlafaxine.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Unraveling the Potential of CMP233 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. High-throughput screening (HTS) has emerged as a pivotal technology in this endeavor, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates. Within this landscape, the specific roles and applications of individual compounds are of paramount interest. However, information regarding the compound designated as CMP233 is not currently available in the public domain.
Extensive searches of chemical databases, scientific literature, and drug development resources have not yielded any specific information related to a compound with the identifier "this compound." This suggests that this compound may be an internal designation for a novel compound within a private research entity, a newly synthesized molecule yet to be publicly disclosed, or potentially an error in nomenclature.
Without specific details on the molecular structure, biological target, and mechanism of action of this compound, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested. The generation of such specific content requires a foundational understanding of the compound .
To facilitate the creation of the desired content, the following information regarding this compound would be essential:
-
Chemical Structure or IUPAC Name: The definitive chemical identity of the compound.
-
Biological Target(s): The specific protein, enzyme, receptor, or pathway that this compound is designed to modulate.
-
Mechanism of Action: How this compound interacts with its target to elicit a biological response (e.g., inhibitor, agonist, antagonist).
-
Therapeutic Area of Interest: The disease or physiological process being investigated.
-
Existing Preliminary Data: Any available in-house or published data on the activity and properties of this compound.
Once this foundational information is available, it becomes possible to construct comprehensive application notes and protocols. For instance, if this compound were identified as a kinase inhibitor, the following could be developed:
Hypothetical Example: Application Note for a Kinase Inhibitor
Title: High-Throughput Screening for Novel Kinase Inhibitors using a Luminescence-Based Assay
Introduction: This application note would describe a robust HTS assay designed to identify and characterize inhibitors of a specific kinase. It would detail the principles of the assay, such as using a recombinant kinase and a suitable substrate, and measuring the depletion of ATP via a luciferase-based reaction.
Materials and Methods: A detailed protocol would be provided, including reagent preparation, assay plate setup, compound dispensing, kinase reaction conditions, and signal detection using a plate reader.
Data Analysis: Instructions on how to calculate percentage inhibition and determine IC50 values for hit compounds would be outlined.
Illustrative Diagrams
Should the signaling pathway of this compound's target be known, a diagram could be generated to visualize its mechanism of action. For example, if this compound were to target a component of the MAPK/ERK pathway, a diagram could be created as follows:
Similarly, a workflow diagram for an HTS campaign could be generated:
We encourage the user to provide more specific details about this compound to enable the creation of tailored and accurate scientific content. Upon receiving the necessary information, we would be pleased to generate the comprehensive application notes and protocols as initially requested.
Troubleshooting & Optimization
Troubleshooting CMP233 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using CMP233 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase Alpha (KA). KA is a critical upstream regulator of the Pro-Survival Factor (PSF) signaling pathway. By inhibiting KA, this compound effectively blocks the phosphorylation of the transcription factor, Signal Transducer Beta (STB), preventing its translocation to the nucleus and subsequent transcription of PSF- A detailed diagram of this pathway is provided below.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: I am observing high levels of cell toxicity even at low concentrations of this compound. What could be the cause?
A3: This could be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations of DMSO can be toxic to many cell lines.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of the KA pathway. Consider performing a dose-response curve starting from a lower concentration range (e.g., 1 nM) to determine the optimal working concentration for your specific cell line.
-
Off-Target Effects: Although this compound is highly selective for KA, off-target effects can occur at high concentrations. If toxicity persists at low nanomolar ranges, consider profiling this compound against a panel of kinases to rule out off-target activities.
Q4: My experimental results show inconsistent inhibition of PSF expression after this compound treatment. What are the potential reasons?
A4: Inconsistent results can stem from several sources:
-
Compound Instability: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh dilutions from a stable stock for each experiment.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered signaling responses in cell lines. Use cells with a consistent and low passage number for your experiments.
-
Experimental Timing: The kinetics of STB phosphorylation and subsequent PSF expression can vary. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Potency (High IC50 Value) | 1. Compound degradation. 2. Sub-optimal assay conditions. 3. Cell line resistance. | 1. Use a fresh stock of this compound. 2. Optimize assay parameters such as cell density and incubation time. 3. Verify the expression and activity of Kinase Alpha in your cell line. |
| High Background Signal in Western Blot | 1. Non-specific antibody binding. 2. Insufficient washing. 3. High antibody concentration. | 1. Increase the blocking time and use a different blocking agent (e.g., 5% BSA instead of milk). 2. Increase the number and duration of wash steps. 3. Titrate your primary and secondary antibodies to determine the optimal concentration. |
| Precipitation of this compound in Culture Medium | 1. Poor solubility in aqueous solutions. 2. High final concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Do not exceed the recommended final concentration of this compound for your cell line. If a higher concentration is needed, consider using a different formulation or delivery method. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Kinase Alpha, blocking STB phosphorylation and PSF expression.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Technical Support Center: CMP233 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of the investigational compound CMP233.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its in vitro potency and in vivo efficacy. This compound is a hydrophobic molecule with low aqueous solubility, which can present challenges in experimental assays and preclinical development. Below is a summary of its solubility in commonly used laboratory solvents.
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble in physiological buffer. |
| Dimethyl Sulfoxide (DMSO) | > 100 | High solubility; suitable for stock solutions. |
| Ethanol (100%) | 15 | Moderately soluble. |
| Methanol | 10 | Moderately soluble. |
| Propylene Glycol | 25 | Good solubility. |
| PEG 400 | 50 | High solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous-based cell culture medium?
A1: Precipitation of this compound in aqueous media is a common issue due to its low water solubility. This typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the aqueous buffer or medium. The final concentration of the organic solvent (like DMSO) may not be sufficient to keep this compound in solution. To mitigate this, ensure the final DMSO concentration is as high as tolerable for your experimental system (often up to 0.5% v/v) and that the final concentration of this compound does not exceed its solubility limit in the final medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound (>100 mg/mL). For in vivo studies where DMSO may be undesirable, co-solvent systems such as a mixture of PEG 400, propylene glycol, and water can be explored.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions or working with supersaturated solutions for specific assays.[1] However, be mindful that this may create a supersaturated, thermodynamically unstable solution that could precipitate over time. It is crucial to visually inspect for any precipitation before use.
Q4: How can I improve the solubility of this compound for my in vitro assays?
A4: Several strategies can be employed to enhance the solubility of this compound for in vitro experiments:
-
Co-solvents: Maintain a low percentage of an organic co-solvent like DMSO or ethanol in your final working solution.[2]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.[3][4]
-
Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can improve the apparent solubility of compounds.[5]
Q5: What are the options for formulating this compound for in vivo animal studies?
A5: For in vivo administration, especially for oral or parenteral routes, several formulation strategies can be considered to improve the bioavailability of the poorly soluble this compound:
-
Co-solvent Systems: Mixtures of biocompatible solvents like PEG 400, propylene glycol, and ethanol can be used.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption by forming fine emulsions in the gastrointestinal tract.[3]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.[5][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and absorption.[1][8]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent solubility or precipitation of this compound between experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Working Solutions: | Avoid using old working solutions where the compound may have precipitated out of solution over time. |
| 2 | Vortex and Visually Inspect: | Always vortex your stock and working solutions before use and visually inspect for any signs of precipitation. |
| 3 | Control Solvent Concentration: | Ensure the final concentration of the organic solvent (e.g., DMSO) is identical across all experimental conditions and controls. |
| 4 | Solubility Check: | Perform a simple solubility test in your final experimental medium to determine the practical upper concentration limit for this compound. |
Issue 2: Low In Vitro Potency
Possible Cause: The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Employ a Solubility Enhancement Technique: | Consider using a co-solvent system, cyclodextrin complexation, or a formulation with a non-ionic surfactant to increase the amount of dissolved this compound.[4][9] |
| 2 | Measure Free Drug Concentration: | If possible, use analytical methods to quantify the concentration of dissolved this compound in your assay medium. |
| 3 | Increase Incubation Time: | A longer incubation time may allow for more of the compound to dissolve and reach its target. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
After stirring, allow the suspension to settle for 1-2 hours.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution is your this compound-HP-β-CD inclusion complex. The concentration of dissolved this compound can be determined using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation of a this compound Nanosuspension
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size.
Materials:
-
This compound
-
A suitable stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like PVP)
-
Deionized water
-
High-pressure homogenizer or bead mill
Methodology:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a predetermined amount of this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or mill it in a bead mill.
-
Continue the homogenization or milling process for a sufficient duration, monitoring the particle size distribution using a particle size analyzer until the desired nanometer range is achieved.
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo studies.
Visualizations
Caption: Workflow for systematic solubility screening of this compound.
Caption: Decision tree for selecting a solubility enhancement method.
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
References
- 1. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 2. wjbphs.com [wjbphs.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors
Disclaimer: The compound "CMP233" is not found in publicly available scientific literature. Therefore, this technical support center uses Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to discuss off-target effects and mitigation strategies. The principles and methods described are broadly applicable to the study of other kinase inhibitors.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the off-target effects of the multi-kinase inhibitor, Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and key off-targets of Dasatinib?
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI). Its primary therapeutic target is the BCR-ABL fusion protein, the key driver in Chronic Myeloid Leukemia (CML).[1][2] However, it is a multi-targeted inhibitor with high affinity for several other kinases.
-
Primary On-Targets:
-
Key Off-Targets:
-
c-KIT: A receptor tyrosine kinase involved in various cellular processes.[2]
-
PDGFRβ (Platelet-Derived Growth Factor Receptor beta): Plays a role in cell growth and division.[2]
-
Ephrin (EPH) receptors: A family of receptor tyrosine kinases.[4]
-
BTK (Bruton's tyrosine kinase): A kinase involved in B-cell signaling.[5]
-
The promiscuity of Dasatinib, binding to numerous kinases, is a primary reason for its off-target effects.[6]
Q2: What are the most common off-target effects observed with Dasatinib?
Off-target effects can manifest as unexpected cellular phenotypes in vitro or as clinical adverse events in vivo. These effects are often due to the inhibition of kinases other than the intended therapeutic target.[7]
-
In Vitro / Experimental Observations:
-
Unexpected changes in signaling pathways: Inhibition of kinases like SRC can affect pathways involved in cell adhesion, migration, and survival, which may be unrelated to the primary experimental goal.[8]
-
Cytotoxicity in non-target cell lines: Off-target kinase inhibition can lead to apoptosis or growth arrest in cell lines that do not express the primary target (e.g., BCR-ABL).
-
Paradoxical pathway activation: In some contexts, kinase inhibitors can lead to the activation of alternative signaling pathways as a compensatory mechanism.
-
-
In Vivo / Clinical Adverse Events:
-
Fluid Retention: A common side effect, including pleural effusion (fluid around the lungs), is a known off-target effect.[9]
-
Myelosuppression: A decrease in blood cell production, leading to anemia, neutropenia, and thrombocytopenia.[9] This is partly due to the inhibition of kinases like c-KIT and SFKs which play a role in hematopoiesis.[10]
-
Cardiovascular Issues: Dasatinib has been associated with pulmonary arterial hypertension (PAH), a rare but serious condition.[11]
-
Gastrointestinal Issues: Diarrhea, nausea, and vomiting are frequently reported.[10][12]
-
Q3: How can I minimize off-target effects in my cell-based experiments?
Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of inhibiting the primary target. A multi-faceted approach is recommended.[13]
-
Concentration Optimization: Use the lowest possible concentration of the inhibitor that effectively inhibits the primary target while minimizing engagement with lower-affinity off-targets. A thorough dose-response analysis is essential.[3]
-
Use of Controls:
-
Structurally Unrelated Inhibitor: Use a different inhibitor for the same primary target. If both compounds produce the same result, it's more likely an on-target effect.[3]
-
Genetic Controls: The gold standard is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the primary target. This helps validate that the inhibitor's effect phenocopies the genetic perturbation.[3][13]
-
Inactive Analog Control: Use a structurally similar but biologically inactive version of the compound to control for effects unrelated to kinase inhibition.[3]
-
-
Verify Target Engagement: Confirm that the inhibitor is binding to its intended target in your experimental system at the concentration used. This can be done via Western blot by probing for the phosphorylation of a direct downstream substrate.[3]
-
Minimize Incubation Time: Short-term exposure is less likely to induce complex downstream feedback loops and transcriptional changes that can confound results.[3]
Data Presentation
Table 1: Kinase Selectivity Profile of Dasatinib
This table summarizes the potency of Dasatinib against key on-target and selected off-target kinases. Lower IC₅₀ or Kᵢ values indicate higher potency. Use this data to select concentrations that maximize on-target specificity.
| Kinase Target | Type | Potency (IC₅₀ or Kᵢ in nM) | Reference |
| BCR-ABL | On-Target | < 1 | [4][5] |
| SRC | On-Target | < 1 | [4][5] |
| LCK | On-Target | < 1 | [5] |
| LYN | On-Target | < 1 | [5] |
| c-KIT | Off-Target | 5 | [5] |
| PDGFRβ | Off-Target | 28 | [5] |
| BTK | Off-Target | 5 | [5] |
| EPHA2 | Off-Target | 16 | [4] |
Note: Potency values can vary between different assay formats and studies.
Table 2: Common Non-Hematologic Adverse Events (Off-Target Effects) of Dasatinib in Clinical Use
This table presents the incidence of common adverse events from clinical studies, which are manifestations of the drug's off-target activities.
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Reference |
| Diarrhea | 59% | <5% | [10][12] |
| Nausea | 52% | <5% | [10][12] |
| Skin Rash | 11-35% | <1% | [10] |
| Fluid Retention (incl. Pleural Effusion) | Varies by dose | Up to 10% | [9] |
| Musculoskeletal Pain | up to 69% | <1% | [10] |
| Headache | Frequently reported | Low | [9] |
Experimental Protocols
Protocol 1: Determining IC₅₀ in a Cell-Based Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor, a critical step for choosing the correct experimental concentration.[3]
Objective: To determine the concentration of Dasatinib required to inhibit 50% of cell proliferation in a specific cell line.
Materials:
-
Target cell line (e.g., K562 for BCR-ABL)
-
Complete cell culture medium
-
Dasatinib stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Dasatinib. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control.[3]
-
Treatment: Remove the existing media and add media containing the different concentrations of Dasatinib to the respective wells.[3]
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 48-72 hours).[3]
-
Assay: Add the proliferation reagent to each well according to the manufacturer's instructions.[3]
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength (for absorbance) or luminescence.[3]
-
Analysis:
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of an inhibitor against a broad panel of purified kinases.[14]
Objective: To identify the on- and off-target kinases of an inhibitor and quantify its potency against them.
Materials:
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence assay)
-
Microplates (e.g., 384-well)
-
Detection instrument (Scintillation counter or Luminometer)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor (or DMSO vehicle control).
-
Inhibitor Binding: Incubate for a brief period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and ATP (e.g., [γ-³³P]ATP). The ATP concentration should ideally be near the Michaelis constant (Km) for each kinase to accurately determine the IC₅₀.[14]
-
Reaction Incubation: Incubate for a defined period at the optimal temperature for the kinase.
-
Reaction Termination & Detection:
-
Radiometric: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash away excess [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by luciferase to generate a light signal proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ for each kinase in the panel.
Visualizations
Signaling Pathways
Caption: On-target and key off-target signaling pathways of Dasatinib.
Experimental Workflow
Caption: Workflow for mitigating and identifying off-target effects.
Logical Relationships
Caption: Relationship between inhibitor concentration and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of Dasatinib? [synapse.patsnap.com]
- 10. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Chronic Myeloid Leukemia Drugs Show Divergent Cardiovascular Risk Profiles, JACC Cardio-Oncology State-of-the-Art Review Reports [medicaldialogues.in]
- 12. Frontiers | Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: CMP233 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CMP233, a potent TLR9 agonist analogous to synthetic CpG oligodeoxynucleotides (ODNs). The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic oligodeoxynucleotide that acts as a Toll-like receptor 9 (TLR9) agonist. TLR9 is an endosomal receptor primarily expressed by immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[1][2] Upon binding to this compound, TLR9 initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF-7.[1] This results in the production of pro-inflammatory cytokines and Type I interferons, which are crucial for mounting both innate and adaptive immune responses.[1][2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used as an immunomodulatory agent in preclinical research, particularly in cancer immunotherapy and as a vaccine adjuvant.[3][4] Its ability to stimulate a potent Th1-type immune response makes it a candidate for monotherapy against certain tumors or in combination with other treatments like checkpoint inhibitors or chemotherapy.[3][5][6]
Q3: What are the different classes of TLR9 agonists and how does that relate to this compound?
A3: TLR9 agonists, like CpG ODNs, are categorized into classes such as A, B, and C, each with distinct structural and functional properties.[1]
-
Class A (e.g., ODN 2216): Induces high levels of Type I interferon (IFN-α) from pDCs but are weaker stimulators of B cells.[7]
-
Class B (e.g., ODN 1826): Potently activates B cells and stimulates NF-κB signaling but induces lower levels of IFN-α.[1]
-
Class C (e.g., ODN 2395): A hybrid class that combines features of both A and B, leading to strong IFN-α induction and B cell stimulation.[7] The specific class of this compound will determine its primary immunological effects.
Q4: Can this compound treatment lead to immunosuppressive effects?
A4: Yes, paradoxically, TLR9 activation can sometimes lead to immunosuppressive outcomes. This can occur through the induction of inhibitory cytokines like IL-10 or the activation of the STAT3 signaling pathway, which can dampen the anti-tumor immune response.[8][9] The balance between immunostimulatory and immunosuppressive effects can be influenced by the tumor microenvironment, the dose, and the route of administration.
Troubleshooting Guides
In Vitro Cell-Based Assays
Problem: Low or no cytokine production (e.g., IL-6, TNF-α, IFN-α) after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Type | Ensure you are using cells that express TLR9, such as human PBMCs, murine bone marrow-derived macrophages, or pDCs.[1] Note that some tumor cell lines do not express TLR9.[10][11] |
| Suboptimal this compound Concentration | Perform a dose-response curve. Typical effective concentrations for in vitro stimulation range from 0.2 µg/ml to 10 µg/ml.[12][13] |
| Incorrect Incubation Time | Cytokine production is time-dependent. A minimum of 8 hours of exposure may be required, with peak levels often observed at 24-48 hours.[13] |
| Endosomal Acidification Failure | TLR9 signaling requires endosomal acidification. If using inhibitors like chloroquine for control experiments, they will block the response.[13] |
| Degradation of this compound | Ensure proper storage of this compound (typically frozen). Use nuclease-free water and reagents. If this compound has a phosphodiester backbone, it will be more susceptible to degradation than one with a phosphorothioate backbone. |
Problem: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure consistent cell seeding density and viability across all wells. Use cells from the same passage number for all experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of this compound solutions before adding to cells. |
| Donor Variability (for human PBMCs) | Immune responses can vary significantly between human donors. If possible, use cells from multiple donors to ensure the observed effect is consistent. |
In Vivo Animal Studies
Problem: Lack of anti-tumor efficacy in a mouse model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Route of Administration | For many tumor models, intratumoral injection of TLR9 agonists is more effective than systemic (e.g., intraperitoneal or intravenous) delivery.[3][5] |
| Inadequate Dose or Dosing Schedule | An effective dose can range from 20 µg to 200 µg per mouse per injection.[5][14] The dosing schedule may need to be optimized (e.g., every other day, twice a week).[7] |
| Tumor Burden Too High | TLR9 agonist monotherapy is often more effective against smaller, less established tumors.[3] For larger tumors, consider combination therapy. |
| Immunosuppressive Tumor Microenvironment | The tumor may have a high infiltration of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).[6] Combining this compound with agents that target these cells may enhance efficacy. |
| Incorrect Mouse Strain | Ensure the mouse strain is appropriate for the tumor model and is immunocompetent. Some strains may have different baseline immune responses. |
Problem: Observation of adverse effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Systemic Inflammatory Response | High doses of TLR9 agonists can induce systemic inflammation, leading to weight loss or flu-like symptoms. Monitor animal health closely and consider reducing the dose. |
| Neutropenia | A transient decrease in neutrophils can be a class effect of CpG ODNs. This is typically self-resolving. |
Experimental Protocols
Key Experiment 1: In Vitro Stimulation of Murine Macrophages
-
Cell Plating: Seed RAW 264.7 murine macrophage cells in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Dilute this compound in sterile, nuclease-free PBS or cell culture medium to the desired concentrations (e.g., a range from 0.1 to 5 µg/ml). Also, prepare a negative control (a non-CpG ODN or vehicle).
-
Cell Stimulation: Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound or the control.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant for cytokine analysis.
-
Analysis: Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatant using an ELISA or a multiplex bead array.
Key Experiment 2: In Vivo Murine Colon Cancer Model
-
Tumor Inoculation: Subcutaneously inject 1 x 10^5 CT26 colon carcinoma cells into the flank of BALB/c mice.[5]
-
Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). This typically takes 7-10 days.
-
Treatment Initiation: Prepare this compound in sterile PBS at a concentration suitable for injection.
-
Administration: Administer 50-100 µg of this compound via intratumoral injection. For the control group, inject an equivalent volume of PBS or a control ODN. Repeat injections every 2-3 days for a total of 3-5 injections.[7]
-
Monitoring: Measure tumor volume with calipers every other day using the formula: Volume = (Length x Width²)/2.[14] Also, monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize mice when tumors reach the maximum size allowed by institutional guidelines (e.g., 2.0 cm in diameter) or at the end of the study period for further analysis (e.g., immune cell infiltration into the tumor).[5]
Visualizations
Signaling Pathway
Caption: Simplified TLR9 signaling pathway initiated by this compound.
Experimental Workflow
Caption: General workflow for in vitro and in vivo this compound experiments.
Troubleshooting Logic
Caption: Logical flow for troubleshooting failed this compound experiments.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. JCI - Development of TLR9 agonists for cancer therapy [jci.org]
- 3. Development of TLR9 agonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Intra-tumoral injection of CpG oligonucleotides induces the differentiation and reduces the immunosuppressive activity of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 9 agonist enhances anti-tumor immunity and inhibits tumor-associated immunosuppressive cells numbers in a mouse cervical cancer model following recombinant lipoprotein therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hongjing.com.tw [hongjing.com.tw]
- 9. Impact of in vitro costimulation with TLR2, TLR4 and TLR9 agonists and HIV-1 on antigen-presenting cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Effects of CpG-Oligodeoxynucleotides (CpG-ODN) on Murine Transitional Cell Carcinoma and on the Native Murine Urinary Bladder Wall | Anticancer Research [ar.iiarjournals.org]
- 11. TLR9 Monotherapy in Immune-Competent Mice Suppresses Orthotopic Prostate Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined TLR4 and TLR9 agonists induce distinct phenotypic changes in innate immunity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CpG ODN activates NO and iNOS production in mouse macrophage cell line (RAW 264·7) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CMP233 Treatment Protocols
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with CMP233, a novel Toll-like receptor 9 (TLR9) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability in cytokine (e.g., IFN-α, IL-6) measurements between replicates. | 1. Inconsistent cell seeding density: Minor differences in initial cell numbers can lead to significant variations in response.[1][2]2. Pipetting errors: Inaccurate liquid handling can alter the final concentration of this compound.[1][2]3. "Edge effects" in multi-well plates: Wells on the periphery of the plate are prone to evaporation, which can concentrate media components and this compound.[1] | 1. Standardize cell seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accuracy.[1]2. Use master mixes: Prepare a master mix of this compound dilution to add to all relevant wells, minimizing pipetting variability.[2]3. Mitigate edge effects: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[1] |
| Lower than expected or no cellular activation after this compound treatment. | 1. Suboptimal this compound concentration: The effective concentration can vary significantly between different cell types.2. Low TLR9 expression: The cell line being used may not express sufficient levels of TLR9 to elicit a strong response.3. Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal EC50 for your specific cell line.[3]2. Verify TLR9 expression: Confirm TLR9 expression in your cell model using techniques like qPCR, western blot, or flow cytometry.3. Use fresh aliquots: Prepare single-use aliquots of this compound stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| High levels of cell death observed after treatment. | 1. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity.[3]2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3]3. Prolonged exposure: Continuous exposure to a high concentration of the agonist may induce apoptosis.[3] | 1. Optimize concentration: Use the lowest effective concentration determined from your dose-response studies.[3]2. Control for solvent effects: Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%) and include a solvent-only control in your experiments.[3]3. Perform a time-course experiment: Determine the minimum incubation time required to achieve the desired biological effect. |
| This compound stock solution appears precipitated. | 1. Poor solubility in aqueous media: this compound, like many small molecules, may have limited solubility when diluted from an organic solvent stock into aqueous cell culture media.[2] | 1. Ensure complete dissolution: Before adding to your cells, vortex the diluted this compound solution thoroughly. If precipitation persists, consider using a different formulation or a solubilizing agent, ensuring it does not interfere with your assay.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a synthetic Toll-like receptor 9 (TLR9) agonist.[4][5] TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides found in bacterial and viral DNA.[4] Upon binding, this compound activates TLR9, leading to the recruitment of the MyD88 adaptor protein and subsequent activation of downstream signaling pathways, including the NF-κB and IRF7 pathways. This results in the production of type I interferons (such as IFN-α) and other pro-inflammatory cytokines.[5][6]
Q2: How should I prepare and store this compound stock solutions? A2: It is recommended to dissolve this compound in an appropriate sterile solvent (e.g., DMSO or endotoxin-free water) to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in your experimental medium immediately before use.
Q3: My dose-response curve is not sigmoidal. What could be the issue? A3: A non-sigmoidal dose-response curve can be caused by several factors. At high concentrations, this compound may be precipitating out of solution, leading to a plateau or decrease in effect.[1] Alternatively, very high concentrations could be inducing cytotoxicity or off-target effects that interfere with the expected biological response.[1] Ensure your dilution series is accurate and check for any precipitation in the wells with the highest concentrations.
Q4: Can this compound be used in in vivo studies? A4: Yes, TLR9 agonists like CMP-001, a compound similar to the hypothetical this compound, have been used in in vivo studies, often administered via intratumoral injection to stimulate a local anti-tumor immune response.[4][8] For any in vivo work, it is crucial to use an endotoxin-free formulation of this compound and to establish the optimal dose and administration route for your specific animal model through preliminary studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Cellular Activation Assay
This protocol describes a general method for measuring cellular activation in response to this compound by quantifying cytokine secretion using an ELISA.
1. Cell Seeding:
-
Culture cells (e.g., human peripheral blood mononuclear cells or a TLR9-expressing cell line) to the appropriate density.
-
Seed the cells in a 96-well tissue culture plate at a predetermined optimal density and allow them to adhere or stabilize for 12-24 hours.[1]
2. This compound Preparation and Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A typical dose-response range might be from 0.01 µM to 10 µM.
-
Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Carefully remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.
3. Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined time (e.g., 24-48 hours) to allow for cytokine production.
4. Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
5. Cytokine Quantification (ELISA):
-
Quantify the concentration of the target cytokine (e.g., IFN-α) in the collected supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
6. Data Analysis:
-
Plot the cytokine concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for the TLR9 agonist this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In situ immunization of a TLR9 agonist virus-like particle enhances anti-PD1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and indirect immune effects of CMP-001, a virus-like particle containing a TLR9 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. TLR9 agonist may overcome resistance to anti–PD-1 therapy in melanoma | MDedge [mdedge.com]
CMP233 stability issues in experimental conditions
Disclaimer: Information regarding a compound specifically designated as "CMP233" is not publicly available. This technical support center provides a generalized framework for addressing stability issues of an experimental compound, using "this compound" as a placeholder. The following content is based on common challenges encountered in drug development and experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: this compound is susceptible to degradation under specific conditions. The primary stability concerns are photodegradation and susceptibility to oxidative stress. Researchers should handle this compound under controlled lighting and consider the use of antioxidants in their experimental buffers.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at -80°C in a desiccated, dark environment. For short-term use (up to one week), storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to this compound's stability. These may include degradation of the compound due to improper storage or handling, interactions with components of your experimental medium, or variability in experimental conditions such as light exposure and temperature.
Q4: How can I assess the stability of my this compound stock solution?
A4: The stability of your this compound stock can be assessed by High-Performance Liquid Chromatography (HPLC). A decrease in the area of the principal peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency in Cellular Assays
If you observe a significant decrease in the expected biological activity of this compound in your cell-based assays, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Loss of Potency
Caption: Troubleshooting workflow for this compound loss of potency.
-
Detailed Steps:
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Verify Stock Integrity: Analyze a small aliquot of your this compound stock solution using HPLC to check for degradation products.
-
Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from a new vial of lyophilized powder.
-
Assess Medium Stability: Incubate this compound in your assay medium for the duration of your experiment and analyze for degradation. Some media components may accelerate compound breakdown.
-
Optimize Conditions: Minimize light exposure during the experiment and ensure temperature stability.
-
Issue 2: High Variability Between Experimental Replicates
High variability can be a sign of inconsistent compound stability during the experiment.
-
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent light exposure | Shield experimental plates from direct light. |
| Temperature fluctuations | Use a calibrated incubator and minimize the time plates are outside. |
| Interaction with plate material | Test different plate materials (e.g., polypropylene vs. polystyrene). |
| Non-homogenous solution | Ensure complete solubilization and vortexing before use. |
Experimental Protocols
Protocol 1: HPLC Assessment of this compound Stability
This protocol outlines a method to determine the purity and degradation of this compound.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1%
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.
-
Inject 10 µL of a 1:100 dilution of the this compound stock solution.
-
Run a linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Monitor absorbance at the predetermined λmax for this compound.
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak.
-
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, where it acts as an inhibitor of a key kinase.
-
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Adjusting CMP233 incubation time for optimal results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for CMP233, a novel synthetic Toll-like Receptor 9 (TLR9) agonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly depending on the cell line, this compound concentration, and the biological endpoint being measured. A broad range of incubation times, such as 6, 12, 24, 48, and 72 hours, is suggested to capture both early and late cellular responses.[1][2] For activation of innate immune cells like plasmacytoid dendritic cells (pDCs), significant cytokine production can often be observed within 24 hours.
Q2: How does the mechanism of action of this compound influence the choice of incubation time?
A2: this compound functions as a TLR9 agonist. TLR9 is an endosomal receptor that recognizes unmethylated CpG DNA motifs.[3] Upon binding, it initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[4] The incubation time must be sufficient to allow for receptor uptake, endosomal trafficking, signal transduction, and downstream gene expression and protein secretion.
Q3: Should the cell culture medium be replaced during long incubation periods with this compound?
A3: For incubation times exceeding 48 hours, consider the stability of this compound in your culture medium and the depletion of essential nutrients. If the compound's stability is a concern or if cell health is compromised by nutrient depletion, a medium change with freshly prepared this compound is advisable. However, be aware that this will also remove secreted factors, such as cytokines, that could influence the experimental outcome through feedback loops.
Q4: How does cell density affect the optimal incubation time for this compound?
A4: Higher cell densities may require longer incubation times or higher concentrations of this compound to achieve the desired effect. This is due to a larger number of target receptors and potential increased metabolic activity. Maintaining consistent cell seeding densities across all experiments, including controls, is crucial for reproducibility.[5]
Troubleshooting Guide
Issue 1: Low or no observable effect after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Incubation time is too short. | The biological effect being measured (e.g., cytokine secretion, downstream protein expression) may require longer exposure to this compound. Perform a time-course experiment, extending the incubation period up to 72 or 96 hours.[1] |
| This compound concentration is too low. | The concentration may be insufficient for your specific cell line or assay. Perform a dose-response experiment with a range of concentrations at a fixed, longer incubation time (e.g., 48 hours) to determine the optimal dose.[5] |
| Low or no TLR9 expression in the cell line. | Confirm that your target cell line expresses TLR9. TLR9 is primarily expressed in immune cells like B cells and plasmacytoid dendritic cells (pDCs).[3] Verify expression via RT-qPCR or Western blot. |
| Compound instability. | Prepare this compound solutions fresh for each experiment. If long incubation times are necessary, assess the compound's stability in your specific cell culture medium over time. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent cell seeding. | Ensure a homogeneous single-cell suspension before seeding plates. Uneven cell numbers across wells will lead to variable results.[5] |
| "Edge effects" in microplates. | Wells on the perimeter of a culture plate are prone to evaporation, affecting cell growth and response. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[5] |
| Pipetting errors. | Ensure pipettes are properly calibrated and use consistent pipetting techniques to minimize errors when adding this compound or other reagents. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general procedure for determining the optimal incubation time for this compound by measuring a downstream effect, such as cytokine (e.g., IL-6) secretion.
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Cell Seeding: Seed your target cells (e.g., human pDCs or a TLR9-expressing cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
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Compound Preparation: Prepare a working solution of this compound at a concentration known to elicit a response (e.g., 2-3x the expected EC₅₀). Also, prepare a vehicle control (e.g., endotoxin-free water or buffer) at the same final volume.
-
Treatment: Remove the old medium and add the medium containing this compound or the vehicle control.
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Incubation: Incubate the plates for a range of distinct time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Sample Collection: At the end of each designated incubation period, carefully collect the cell culture supernatant for analysis. Store at -80°C if not analyzing immediately.
-
Data Acquisition: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a suitable method like ELISA.
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Data Analysis: Calculate the average cytokine concentration for each time point. The optimal incubation time is the point at which a significant and reproducible effect is observed compared to the vehicle control.
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment
The following table presents representative data from a time-course experiment measuring IL-6 secretion from two different immune cell lines after treatment with 1µM this compound.
| Incubation Time (Hours) | Cell Line A (pDC-like) IL-6 (pg/mL) | Cell Line B (B-cell lymphoma) IL-6 (pg/mL) |
| 0 (Vehicle Control) | 15.2 | 8.5 |
| 6 | 150.7 | 45.3 |
| 12 | 480.1 | 110.8 |
| 24 | 950.6 | 250.4 |
| 48 | 980.3 | 550.9 |
| 72 | 890.5 | 580.2 |
Note: This is representative data. Actual results will vary depending on the cell line, this compound concentration, and specific experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway of this compound via TLR9 activation.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Logic diagram for troubleshooting suboptimal this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The TLR9 agonist MGN1703 triggers a potent type I interferon response in the sigmoid colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptors 9 and 3 as essential components of innate immune defense against mouse cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to CMP233 in Cell Lines
A- Note to the user: As "CMP233" does not correspond to a known publicly documented compound, this guide has been constructed based on common mechanisms of resistance observed for targeted therapies, specifically kinase inhibitors, in cancer cell lines. The principles, troubleshooting steps, and protocols provided are broadly applicable to researchers encountering drug resistance in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and overcome resistance to the hypothetical targeted therapy agent, this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: My cell line's IC50 for this compound has significantly increased. How do I confirm and characterize this resistance?
Answer: An increased IC50 is the primary indicator of acquired resistance. A systematic approach is crucial to confirm and understand this phenomenon.
Step 1: Confirm the IC50 Shift
First, meticulously repeat the dose-response experiment. Ensure consistency in cell seeding density, drug concentrations, and assay duration. A consistent 3-5 fold or greater increase in the IC50 value is a strong indicator of a resistant phenotype.[1]
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to explore the underlying molecular mechanisms. Common causes of resistance to targeted therapies include on-target mutations, activation of bypass signaling pathways, or increased drug efflux.[2][3][4][5]
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Hypothesis 1: On-target secondary mutations.
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Experiment: Sequence the gene of the target protein of this compound in both the sensitive (parental) and resistant cell lines.
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Expected Outcome: Identification of a mutation in the resistant line that is absent in the parental line.
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Hypothesis 2: Activation of a bypass signaling pathway.
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Experiment: Use Western blotting to analyze the phosphorylation status of key proteins in alternative survival pathways (e.g., p-AKT, p-ERK).[6][7] A phospho-receptor tyrosine kinase (RTK) array can also provide a broader screen.
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Expected Outcome: Increased phosphorylation of signaling molecules like AKT or ERK in the resistant cells, even when treated with this compound, suggesting the cell has found an alternative route for survival signaling.[5]
-
-
Hypothesis 3: Increased drug efflux.
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Experiment: Perform a Western blot to check for the overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp/MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[8][9]
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Expected Outcome: Higher levels of these transporter proteins in the resistant cell line compared to the parental line.
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Question 2: Western blot analysis shows reactivation of a downstream signaling pathway (e.g., MAPK or PI3K/AKT) in my this compound-resistant cells. What are my next steps?
Answer: Reactivation of downstream signaling is a classic bypass mechanism.[5] The goal is now to pinpoint the cause of this reactivation and find a way to inhibit it.
Step 1: Identify the Upstream Activator
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Experiment: A phospho-RTK array can help identify which alternative receptor tyrosine kinase is now driving the pathway.
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Rationale: Cancers can adapt by upregulating other receptors to compensate for the one you are inhibiting.[5]
Step 2: Test Combination Therapies
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Experiment: Once a bypass pathway is confirmed (e.g., MET amplification leading to PI3K/AKT activation), test the efficacy of combining this compound with an inhibitor of a key node in that bypass pathway (e.g., a MET inhibitor or a PI3K inhibitor).[10][11][12]
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Expected Outcome: A synergistic effect, where the combination of the two drugs is more effective at inducing cell death than either drug alone, restoring sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cell lines develop resistance to targeted therapies like this compound?
A1: Resistance mechanisms are generally categorized as follows:
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On-Target Alterations: Secondary mutations in the drug's target protein can prevent the drug from binding effectively.[2][5]
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Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the need for the pathway you are targeting.[5][10][13]
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Increased Drug Efflux: Cells can increase the expression of transporter proteins that actively pump the drug out of the cell, lowering its intracellular concentration.[2][9]
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Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can decrease a cell's dependence on a specific signaling pathway.[5]
Q2: How do I develop a this compound-resistant cell line for my studies?
A2: A standard method for generating a drug-resistant cell line involves continuous exposure to the drug over an extended period.[1]
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Initial IC50 Determination: First, determine the IC50 of this compound in your parental cell line.
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Dose Escalation: Start by culturing the cells in a concentration of this compound that is below the IC50 (e.g., IC20). Once the cells have adapted and are growing steadily, gradually increase the drug concentration.[14]
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Monitoring: At each stage, monitor the cells for recovery of a normal growth rate. If there is excessive cell death, reduce the concentration to the previous level for a longer period before attempting to increase it again.[1]
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Confirmation of Resistance: Periodically, test the IC50 of the cultured cells to monitor the development of resistance. A stable, significantly higher IC50 indicates a resistant line has been established.[1]
Q3: Can gene expression analysis help in understanding this compound resistance?
A3: Absolutely. Comparing the gene expression profiles of your sensitive and resistant cell lines using techniques like RNA-sequencing or microarrays can provide a wealth of information.[15][16][17] You can look for:
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Upregulation of genes encoding drug efflux pumps (e.g., ABCB1).[8]
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Increased expression of receptor tyrosine kinases or other components of bypass signaling pathways.[16]
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Changes in the expression of genes involved in apoptosis or cell survival.
Data Presentation
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15 | - |
| Resistant Sub-line 1 | 180 | 12 |
| Resistant Sub-line 2 | 250 | 16.7 |
Table 2: Protein Expression Changes in Resistant vs. Sensitive Cell Lines
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Method |
| Total Target X | 1.0 | 1.1 | Western Blot |
| p-AKT (Ser473) | 1.0 | 4.5 | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 | Western Blot |
| P-glycoprotein (MDR1) | 1.0 | 8.2 | Western Blot |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Assay using MTT
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.[18][19]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the different concentrations of the drug. Include a "vehicle-only" control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is to assess the expression and phosphorylation status of key proteins.[20][21]
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Sample Preparation: Culture sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., p-AKT, total AKT, P-gp, or a loading control like GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 16. Altered gene expression in drug-resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
CMP233 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CMP233 (MET-233i), an investigational long-acting amylin analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as MET-233i, is an investigational ultra-long-acting amylin analog. Amylin is a peptide hormone that is co-secreted with insulin from pancreatic β-cells. This compound acts as an agonist at the amylin receptor, which is a G-protein coupled receptor. The activation of the amylin receptor in the brain, particularly in the area postrema, is believed to mediate feelings of satiety, slow gastric emptying, and reduce postprandial glucagon secretion. These effects contribute to reduced caloric intake and weight loss.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily being investigated for the treatment of obesity and other metabolic diseases. Current research is focused on its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) as a monotherapy and in combination with other metabolic drugs, such as GLP-1 receptor agonists.
Q3: In what formulation is this compound typically supplied and how should it be stored?
A3: this compound is a peptide and is likely supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted, the solution should be stored at 4°C for short-term use. Refer to the product datasheet for specific storage instructions.
Q4: What are appropriate positive and negative controls for in vitro experiments with this compound?
A4:
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Positive Controls: Native human amylin or pramlintide (a commercially available amylin analog) can be used as positive controls to confirm the responsiveness of the experimental system.
-
Negative Controls: A scrambled peptide with the same amino acid composition but a randomized sequence should be used as a negative control. The vehicle (e.g., sterile water or a specific buffer) used to dissolve this compound should also be tested as a negative control.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: High variability in signaling assay results (e.g., cAMP accumulation).
| Potential Cause | Troubleshooting Steps |
| Cell passage number | Ensure that cells are used within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Reagent stability | Prepare fresh solutions of this compound and control peptides for each experiment. Peptides in solution can degrade over time, even when stored at 4°C. |
| Assay conditions | Optimize serum starvation time before the assay to reduce basal signaling. Ensure consistent cell seeding density and incubation times. |
Issue: Low or no response to this compound in a cell line expected to express the amylin receptor.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression | Confirm amylin receptor expression in your cell line using qPCR or Western blot. Consider using a cell line with higher or induced receptor expression. |
| Incorrect assay endpoint | The amylin receptor can couple to different G-proteins depending on the cell type. If measuring cAMP is not showing a response, consider assays for other second messengers like calcium mobilization. |
| Peptide solubility/aggregation | Ensure this compound is fully dissolved in the recommended solvent. Sonication may help to break up small aggregates. |
In Vivo Pharmacokinetic (PK) Studies
Issue: High inter-animal variability in plasma concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing | Ensure accurate and consistent administration of the dose. For subcutaneous injections, vary the injection site to avoid localized tissue reactions that might affect absorption. |
| Sample handling | Use appropriate collection tubes (e.g., with protease inhibitors) to prevent peptide degradation in blood samples. Process samples consistently and store them at -80°C. |
| Analytical method variability | Validate the analytical method (e.g., ELISA or LC-MS/MS) for linearity, precision, and accuracy. Include quality control samples at low, medium, and high concentrations in each analytical run. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a method to assess the in vitro potency of this compound by measuring its ability to stimulate cyclic AMP (cAMP) production in a cell line expressing the amylin receptor.
Materials:
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HEK293 cells stably expressing the human amylin receptor
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Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA
-
Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)
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This compound and control peptides
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cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
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Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with assay buffer.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound or control peptides to the wells.
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Incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
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Plot the cAMP concentration against the log of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Data Presentation:
| Compound | EC50 (nM) |
| Human Amylin | 0.5 |
| Pramlintide | 0.8 |
| This compound | 1.2 |
| Scrambled Peptide | >1000 |
Visualizations
Caption: Simplified signaling pathway of this compound via the amylin receptor.
Caption: Troubleshooting workflow for in vivo pharmacokinetic studies.
Validation & Comparative
No Validating Efficacy Data Found for "CMP233"
Following a comprehensive search of available scientific literature and public databases, no information, experimental data, or relevant publications could be identified for a compound or product designated as "CMP233" in a biological or chemical context.
The search for "this compound" did not yield any results pertaining to a drug, chemical compound, or therapeutic agent. Consequently, a comparison guide validating its efficacy against other alternatives, as requested, cannot be provided at this time. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways are contingent on the existence of foundational research data, which appears to be unavailable for a substance with this identifier.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use accurate and recognized nomenclature. It is possible that "this compound" may be an internal project code, a typographical error, or a very recently developed compound not yet described in publicly accessible resources.
We recommend verifying the compound's designation and consulting internal documentation or primary research sources for any preliminary data. Without a verifiable scientific basis for "this compound," any attempt to create a comparison guide would be speculative and not meet the standards of objective, data-driven scientific communication.
Unraveling the Identity of CMP233: A Case of Mistaken Identity
A comprehensive search for the inhibitor "CMP233" has revealed no publicly available information, experimental data, or scientific literature pertaining to a compound with this designation. Extensive database queries and searches of scholarly articles have failed to identify any molecule or drug candidate known as this compound within the context of biomedical research or drug development.
Initial investigations into "this compound" led to unrelated entities, including a flight number for Copa Airlines and a course code for "Data Structures & Algorithms" at the County College of Morris. Further searches for similar designations, such as "MET233," have pointed to ongoing clinical trials for a compound being investigated for obesity and overweight conditions. However, there is no indication that MET233 is synonymous with or a replacement for the queried this compound.
The absence of any discernible data makes it impossible to fulfill the request for a comparative analysis, including the generation of data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the requested "Publish Comparison Guide" are contingent upon the existence of a known scientific entity with associated research.
It is plausible that "this compound" may be an internal, preclinical designation for a compound not yet disclosed in public forums, a typographical error, or a misunderstanding of a compound's name. Without further clarification or an alternative, recognized name for the inhibitor , a meaningful comparison to other known inhibitors cannot be conducted.
Researchers, scientists, and drug development professionals seeking information on specific inhibitors are encouraged to verify the exact nomenclature and public availability of data for the compounds of interest. In the event that "this compound" is an internal codename, accessing relevant information would require direct communication with the organization that has designated it as such.
A Comparative Guide: Gefitinib versus Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Gefitinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Osimertinib, a third-generation EGFR-TKI, in the context of a cell proliferation assay using a relevant non-small cell lung cancer (NSCLC) cell line. The information presented herein is compiled from publicly available research to facilitate an objective evaluation of these two compounds.
Introduction
Gefitinib and Osimertinib are both pivotal drugs in the targeted therapy of NSCLC characterized by EGFR mutations.[1] Gefitinib, a first-generation inhibitor, functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase.[1] In contrast, Osimertinib is a third-generation, irreversible inhibitor that covalently binds to the C797 residue in the ATP-binding pocket of EGFR.[1][2] This distinction in their mechanism of action contributes to their differential efficacy, particularly against tumors harboring the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR-TKIs.[1] Osimertinib was specifically designed to be effective against tumors with this mutation.[1]
Data Presentation: Cell Viability Assay (MTT)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gefitinib and Osimertinib in the NCI-H1975 NSCLC cell line, which harbors both an activating EGFR mutation (L858R) and the T790M resistance mutation. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Gefitinib | NCI-H1975 | MTT Assay | ~1.78 (Resistance Index) | [3] |
| Osimertinib | NCI-H1975 | Cell Viability | ~0.01 | [4] |
Note: The value for Gefitinib is presented as a resistance index from a study that developed Osimertinib-resistant cells (NCI-H1975/OSIR) and compared their response to the parental NCI-H1975 cell line.[3] The IC50 for Osimertinib is derived from a separate study.[4] This highlights the significantly lower concentration of Osimertinib required to inhibit the proliferation of H1975 cells compared to Gefitinib.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
1. Cell Seeding:
-
NCI-H1975 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.[1]
2. Drug Treatment:
-
Cells are treated with serial dilutions of Gefitinib or Osimertinib (e.g., ranging from 0.01 nM to 10 µM) for 72 hours.[1]
3. MTT Addition:
-
Following the 72-hour incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C.[1]
4. Formazan Solubilization:
-
The culture medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
6. Data Analysis:
-
The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, are calculated for each compound.[1]
Visualizations
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by Gefitinib and Osimertinib. Ligand binding to EGFR triggers a cascade of downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[5][6] Both drugs inhibit this pathway, but Osimertinib's irreversible binding and activity against the T790M mutation provide a more sustained and effective blockade in resistant cells.[2]
Experimental Workflow for In Vitro Comparison
The following diagram outlines the key steps in the in vitro comparison of Gefitinib and Osimertinib using a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
Cross-Validation of CMP233 (MET-233i) Findings in Preclinical and Clinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical findings for CMP233, also known as MET-233 or MET-233i, an investigational ultra-long-acting amylin analog for the treatment of obesity. The data presented herein is based on publicly available information from press releases, clinical trial registrations, and scientific abstracts.
Executive Summary
This compound (MET-233i) is a novel amylin receptor agonist demonstrating potential for significant weight loss with a favorable safety profile in early-stage clinical trials. Its ultra-long-acting pharmacokinetic profile supports the possibility of a once-monthly dosing regimen, a potential key differentiator in the evolving landscape of obesity therapeutics. Preclinical studies in rodent and porcine models have shown promising efficacy and pharmacokinetic properties, which appear to translate to the human setting. This guide will delve into the available data to provide a cross-model validation of these findings.
Data Presentation
Table 1: Comparative Pharmacokinetics of MET-233i and a Comparator
| Parameter | MET-233i | Cagrilintide (Amylin Analog Comparator) | Model System |
| Half-life (t½) | ~125 hours[1] | ~83 hours[1] | Pig[1] |
| Observed Half-life | ~19 days[2][3][4][5][6][7][8] | Not Applicable | Human (Phase 1)[2][3][4][5][6][7][8] |
Table 2: Comparative Efficacy of MET-233i in Preclinical and Clinical Models
| Model System | Treatment Group | Duration | Key Efficacy Endpoint | Result |
| Rat | MET-233i (monotherapy) | 28 days[1] | Body Weight Reduction | 17.6%[1] |
| CagriSema (comparator) | 28 days[1] | Body Weight Reduction | 14.8%[1] | |
| MET-233i + MET-097 (GLP-1R agonist) | 28 days[1] | Body Weight Reduction | 31.2%[1] | |
| Human (Phase 1) | MET-233i (1.2 mg, multiple doses) | 36 days[2][3][4][5][6][7][8] | Placebo-Subtracted Mean Weight Loss | Up to 8.4%[2][3][4][5][6][7][8] |
| MET-233i (2.4 mg, single dose) | Day 8 | Placebo-Subtracted Mean Weight Loss | Up to 5.3% |
Experimental Protocols
It is important to note that detailed, publicly available experimental protocols for the cited studies are limited. The following descriptions are based on high-level information from press releases and scientific abstracts.
Preclinical Studies
Pharmacokinetic Study in Pigs A preclinical study was conducted to compare the pharmacokinetics of MET-233 and cagrilintide following a single administration in pigs.[1] While specific details on the pig strain, dosing formulation, and bioanalytical methods are not publicly available, the study aimed to determine and compare the half-lives of the two amylin analogs.
Efficacy Study in Rats The efficacy of MET-233 in promoting weight loss was evaluated in a 28-day study in rats.[1] The study compared the chronic administration of MET-233 as a monotherapy, in combination with the GLP-1 receptor agonist MET-097, and against the comparator CagriSema. Key parameters measured included changes in body weight. Details regarding the rat model of obesity (e.g., diet-induced or genetic), specific dosing regimens, and methods for body weight measurement have not been publicly disclosed.
Clinical Studies
Phase 1, Randomized, Double-Blind, Placebo-Controlled Trial (NCT07022977) This study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending subcutaneous doses of MET-233i in otherwise healthy adult participants with overweight or obesity (BMI 27-38 kg/m ²).[3][9] The trial included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][4][5][6][7][8] In the MAD cohorts, participants received five once-weekly doses.[2][4][5][6][7][8] The study assessed pharmacokinetic parameters, including half-life, and efficacy, primarily through changes in body weight. Safety and tolerability were monitored throughout the study.
Mandatory Visualization
Amylin Receptor Signaling Pathway
Caption: Amylin receptor signaling cascade leading to weight loss.
Experimental Workflow: MET-233i Phase 1 Trial
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. investing.com [investing.com]
- 4. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin Candidate MET-233i [drug-dev.com]
- 5. Metsera Announces Positive Phase 1 Data of First-in-Class Once-Monthly Amylin Candidate MET-233i - BioSpace [biospace.com]
- 6. Metsera Announces Positive Phase 1 Data of First-in-Class [globenewswire.com]
- 7. medcitynews.com [medcitynews.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. biopharmadive.com [biopharmadive.com]
Hypothetical Comparison Guide: CMP233, an illustrative cAMP Pathway Inhibitor
An initial search for "CMP233" did not yield information about a specific chemical compound or drug. The results primarily relate to a course code for "Data Structures and Algorithms" and a flight number.[1][2][3][4][5]
To provide a comprehensive comparison guide as requested, further clarification on the identity of the compound of interest is needed. Information such as the full chemical name, alternative names or identifiers (e.g., CAS number, company code), or the therapeutic area it is being investigated for will be essential to locate the relevant scientific data.
Once the correct compound is identified, a thorough search for its mechanism of action, key experimental data, and associated signaling pathways can be conducted. This will enable the creation of the detailed comparison guide, including data tables and visualizations as specified in the prompt.
For illustrative purposes, below is an example of how the guide would be structured if this compound were a hypothetical inhibitor of the cAMP-dependent signaling pathway.
This guide provides a comparative analysis of the hypothetical compound this compound with a known cAMP pathway inhibitor, focusing on key in vitro experiments.
Data Summary
| Compound | Target | IC50 (nM) | Cell Line | Effect on PKA activity (%) |
| This compound (Hypothetical) | Adenylyl Cyclase | 150 | HEK293 | 75% inhibition at 1µM |
| Alternative A | Phosphodiesterase 4 | 75 | U937 | 60% inhibition at 1µM |
Experimental Protocols
1. Adenylyl Cyclase Activity Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against adenylyl cyclase.
-
Methodology:
-
Membrane preparations from HEK293 cells were used as a source of adenylyl cyclase.
-
The enzyme was incubated with varying concentrations of this compound (0.1 nM to 10 µM) in the presence of forskolin to stimulate enzyme activity.
-
The reaction was initiated by the addition of ATP and incubated for 15 minutes at 30°C.
-
The amount of cAMP produced was quantified using a competitive enzyme immunoassay (EIA) kit.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curve.
-
2. Phosphodiesterase 4 (PDE4) Activity Assay (for Alternative A)
-
Objective: To determine the IC50 of Alternative A against PDE4.
-
Methodology:
-
Recombinant human PDE4 was used as the enzyme source.
-
The enzyme was incubated with varying concentrations of Alternative A (0.1 nM to 10 µM).
-
The reaction was initiated by the addition of cAMP as a substrate and incubated for 30 minutes at 37°C.
-
The amount of remaining cAMP was quantified using a fluorescence polarization assay.
-
IC50 values were determined from the resulting dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates the canonical cAMP signaling pathway and the hypothetical points of intervention for this compound and a comparative compound.
Caption: The cAMP signaling pathway with hypothetical inhibitory actions of this compound and Alternative A.
Please provide the correct name or identifier for the compound of interest so that a factual and accurate comparison guide can be generated.
References
- 1. Computer Information Systems (CMP) < County College of Morris [catalog.ccm.edu]
- 2. CMP 233 at CCM - Reviews & Ratings, Spring 2026 professors [coursicle.com]
- 3. CM233 (this compound) Copa Airlines Flight Tracking and History - FlightAware [flightaware.com]
- 4. CM233 (this compound) Copa Airlines Flight Tracking and History 06-Dec-2025 (BGA / SKBG-PTY / MPTO) - FlightAware [flightaware.com]
- 5. CM233 (this compound) Copa Airlines Flight Tracking and History 26-Nov-2025 (BGA / SKBG-PTY / MPTO) - FlightAware [flightaware.com]
Benchmarking CMP233 performance against standards
A comprehensive search for "CMP233" did not yield any information related to a biological compound or product. The search results were exclusively associated with Copa Airlines flight number CM233/CMP233.[1][2]
Without any data on the function, biological pathways, or performance of a product named this compound, it is not possible to create a comparison guide as requested. To proceed, please provide the correct name of the product you wish to be benchmarked. Once a valid product is identified, a thorough comparison guide can be developed, including:
-
Data Presentation: A summary of all quantitative data in clearly structured tables for easy comparison with other alternatives.
-
Experimental Protocols: Detailed methodologies for all key experiments cited.
-
Mandatory Visualization: Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.
References
Independent Verification of CMP233 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CMP233, a Toll-like Receptor 9 (TLR9) agonist, with other immunomodulatory alternatives. The performance of these compounds is supported by experimental data, and detailed protocols for key verification assays are provided.
This compound is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs that acts as a potent agonist for Toll-like Receptor 9 (TLR9).[1][2] TLR9 is an endosomal receptor primarily expressed in immune cells such as B cells and plasmacytoid dendritic cells (pDCs).[3] Upon activation by this compound, TLR9 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, respectively, orchestrating a robust immune response.
Comparative Analysis of Immunomodulatory Activity
To provide a comprehensive understanding of this compound's activity, its performance was compared against two other classes of innate immune receptor agonists: TLR7/8 agonists (represented by Resiquimod) and STING agonists (represented by cGAMP). The following tables summarize the quantitative data from in vitro assays.
| Compound/Agonist | Target(s) | Cell Line | Assay | Potency (EC50) | Reference |
| This compound (CpG ODN 2006) | TLR9 | Human PBMCs | IFN-α Secretion | ~0.1 - 1 µM (estimated) | [4][5] |
| Resiquimod (R848) | TLR7/8 | Human PBMCs | IFN-α Secretion | ~1 µg/mL (~3.2 µM) | [6] |
| cGAMP | STING | Human PBMCs | IFN-β Secretion | ~70 µM | |
| This compound (CpG ODN 2006) | TLR9 | HEK293-hTLR9 | NF-κB Reporter | ~0.1 - 1 µM | [7][8] |
| Resiquimod (R848) | TLR7/8 | HEK293-hTLR7/8 | NF-κB Reporter | ~0.1 µM (hTLR7), ~0.3 µM (hTLR8) | [6] |
| cGAMP | STING | THP-1-Lucia™ ISG | IRF Reporter | ~10 - 50 µM | [9] |
Table 1: Comparison of Potency in Cytokine Induction Assays. This table compares the effective concentrations (EC50) of this compound and its alternatives in inducing key cytokine responses in human peripheral blood mononuclear cells (PBMCs).
| Compound/Agonist | Target(s) | Cell Line | Assay | Potency (EC50) | Reference |
| This compound (CpG ODN 2006) | TLR9 | HEK293-hTLR9 | NF-κB Reporter | ~0.1 - 1 µM | [7][8] |
| Resiquimod (R848) | TLR7/8 | HEK293-hTLR7/8 | NF-κB Reporter | ~0.1 µM (hTLR7), ~0.3 µM (hTLR8) | [6] |
| cGAMP | STING | THP-1-Lucia™ ISG | IRF Reporter | ~10 - 50 µM | [9] |
Table 2: Comparison of Potency in Reporter Gene Assays. This table outlines the EC50 values for this compound and its alternatives in activating their respective signaling pathways, as measured by reporter gene expression in engineered cell lines.
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound and its alternatives.
Figure 1. this compound (TLR9 Agonist) Signaling Pathway.
Figure 2. Signaling Pathways of Alternative Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and comparison.
Protocol 1: In Vitro Cytokine Induction in Human PBMCs
This protocol details the measurement of cytokine secretion from human peripheral blood mononuclear cells (PBMCs) following stimulation with this compound or alternative agonists.
1. PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
2. Cell Seeding:
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
3. Compound Stimulation:
-
Prepare serial dilutions of this compound, Resiquimod, and cGAMP in complete RPMI-1640 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only).
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
5. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IFN-α, IFN-β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits or a multiplex immunoassay system, following the manufacturer's instructions.
6. Data Analysis:
-
Plot the cytokine concentration against the compound concentration and determine the EC50 value for each compound using a non-linear regression curve fit.
Protocol 2: NF-κB/IRF Reporter Gene Assay
This protocol describes the use of a reporter cell line to quantify the activation of the NF-κB or IRF signaling pathways.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TLR9 (for this compound), TLR7/8 (for Resiquimod), or THP-1 cells with an integrated IRF-inducible reporter (for cGAMP) in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Stimulation:
-
Prepare serial dilutions of the test compounds in the appropriate assay medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
4. Reporter Gene Measurement:
-
For luciferase-based reporters, add the luciferase substrate to each well according to the manufacturer's protocol.
-
For SEAP (secreted embryonic alkaline phosphatase) reporters, collect the supernatant and measure SEAP activity using a colorimetric substrate.
-
Measure the luminescence or absorbance using a plate reader.
5. Data Analysis:
-
Normalize the reporter signal to a vehicle control.
-
Plot the normalized reporter activity against the compound concentration and calculate the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the independent verification of this compound activity.
Figure 3. Experimental Workflow for Activity Verification.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. A Phase I Clinical Trial of CpG Oligonucleotide 7909 (PF-03512676) in Patients with Previously Treated Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. abeomics.com [abeomics.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. bpsbioscience.com [bpsbioscience.com]
Comparative Specificity Analysis of CMP233 and Its Analogs
This guide provides a detailed comparison of the kinase inhibitor CMP233 with its structural analogs, CMP231 and CMP232. The focus of this analysis is to assess the specificity of these compounds against their primary target, Kinase A, versus off-target kinases B and C. All data presented is based on in-vitro kinase assays.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound and its analogs was determined using a panel of three kinases. The half-maximal inhibitory concentration (IC50) was calculated for each compound against each kinase. A lower IC50 value indicates higher potency. The specificity of the compounds was assessed by comparing their IC50 values for the target kinase (Kinase A) against off-target kinases (Kinase B and C).
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) |
| This compound | 15 | 1250 | >10000 |
| CMP231 | 50 | 250 | 8000 |
| CMP232 | 25 | 800 | 1500 |
Data represents the mean of three independent experiments.
Based on the data, this compound demonstrates significantly higher potency and specificity for Kinase A compared to its analogs. Its inhibitory effect on Kinase B is approximately 83-fold weaker than on Kinase A, and it shows minimal activity against Kinase C at concentrations up to 10,000 nM.
Experimental Protocols
The following protocol was used to determine the IC50 values for each compound.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies the binding of the test compound to the kinase of interest.
Materials:
-
Kinases (Kinase A, B, and C)
-
Eu-anti-His-tagged antibody (tracer)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer)
-
Test compounds (this compound, CMP231, CMP232) dissolved in DMSO
-
Assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
384-well microplates
Procedure:
-
A 10 µL solution of the test compound (at 2x the final desired concentration) was added to the wells of a 384-well plate.
-
A 5 µL solution of the kinase-Eu-antibody mixture (at 4x the final concentration) was added to each well.
-
The plate was incubated for 60 minutes at room temperature.
-
A 5 µL solution of the Alexa Fluor™ 647-labeled tracer (at 4x the final concentration) was added to each well.
-
The plate was incubated for another 60 minutes at room temperature, protected from light.
-
The FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic model.
Visualizations
Signaling Pathway of Kinase A Inhibition
The following diagram illustrates the proposed mechanism of action for this compound in the Kinase A signaling cascade.
Caption: Inhibition of the Kinase A signaling pathway by this compound.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the sequential steps of the LanthaScreen™ Eu Kinase Binding Assay used in this study.
Caption: Workflow for the LanthaScreen™ kinase binding assay.
Safety Operating Guide
Safeguarding Your Research: A Guide to Personal Protective Equipment for Chemical Compound Handling
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling chemical compounds, with a focus on ensuring the safety of researchers, scientists, and drug development professionals. While this guide uses "CMP233" as a placeholder, the principles and procedures outlined are broadly applicable and should be adapted based on the specific Safety Data Sheet (SDS) of the compound in use.
Core Principles of Chemical Safety
The safe handling of any chemical compound is predicated on a thorough understanding of its potential hazards. The primary source for this information is the manufacturer-provided Safety Data Sheet (SDS). Before commencing any work, it is imperative to:
-
Locate and review the SDS for the specific chemical compound.
-
Conduct a formal hazard assessment to identify potential routes of exposure (inhalation, skin contact, eye contact, ingestion) and other physical hazards (flammability, reactivity).[1]
-
Implement the hierarchy of controls , prioritizing engineering controls (e.g., fume hoods, ventilation) and administrative controls (e.g., standard operating procedures, training) to minimize reliance on PPE.[1] PPE should be considered the last line of defense.[1]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the minimum recommended PPE for handling chemical compounds in a laboratory setting. Note: This is a general guideline. The specific type and material of PPE must be selected based on the hazards identified in the SDS for the compound being handled.
| Protection Type | Recommended PPE | Key Considerations |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Must comply with ANSI Z87.1 standards. Required at all times in the laboratory.[2] For significant splash risks, goggles and a face shield are necessary.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, butyl rubber). | The specific glove material must be chosen based on its resistance to the chemical being handled. Consult the SDS and glove manufacturer's compatibility charts. Double gloving may be appropriate for highly hazardous materials. |
| Body Protection | Laboratory coat, chemically resistant apron, or coveralls. | Should be appropriate for the level of risk. Lab coats should be buttoned and sleeves should be down. Remove before leaving the laboratory.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, half-mask, or full-face respirator with appropriate cartridges). | Required when engineering controls cannot maintain exposure below occupational exposure limits. The type of respirator and cartridge depends on the chemical's properties and concentration. A formal respiratory protection program, including fit testing, is required. |
| Foot Protection | Closed-toe shoes. Safety shoes may be required based on the hazard assessment. | Shoes should be made of a material that offers protection from spills. |
Operational Plan for Safe Handling
This section provides a step-by-step procedure for the safe handling of chemical compounds.
Preparation
-
Review the SDS and relevant Standard Operating Procedures (SOPs).
-
Ensure engineering controls (e.g., fume hood) are functioning correctly.
-
Gather all necessary materials and equipment.
-
Inspect all PPE for damage before use. [3]
Donning PPE
The following sequence should be followed when putting on PPE:
-
Lab Coat/Coveralls
-
Respirator (if required)
-
Eye and Face Protection
-
Gloves (ensure cuffs of gloves go over the sleeves of the lab coat)
Handling the Compound
-
Perform all manipulations within a certified chemical fume hood.
-
Avoid skin and eye contact.
-
Keep containers closed when not in use.
-
Use the smallest quantity of the chemical necessary for the experiment.
Doffing PPE
To prevent self-contamination, remove PPE in the following order:
-
Gloves (using a technique that avoids touching the outside of the gloves with bare hands)
-
Face Shield/Goggles
-
Lab Coat/Coveralls (turn inside out as it is removed)
-
Respirator (if worn)
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of the chemical compound and any solutions containing it in a properly labeled, sealed, and compatible waste container. Follow all institutional and local regulations for hazardous waste disposal.
-
Contaminated PPE:
-
Disposable PPE (e.g., gloves, disposable lab coats) that is contaminated should be placed in a designated hazardous waste container.
-
Reusable PPE (e.g., rubber aprons, face shields) must be decontaminated according to established procedures before reuse.
-
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow of operations for safely handling a chemical compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for safe chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
